Product packaging for Chlorodimedone(Cat. No.:CAS No. 7298-89-7)

Chlorodimedone

Cat. No.: B1208035
CAS No.: 7298-89-7
M. Wt: 174.62 g/mol
InChI Key: VOBIHUAWDXUCPH-UHFFFAOYSA-N
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Description

Chlorodimedone, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClO2 and its molecular weight is 174.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClO2 B1208035 Chlorodimedone CAS No. 7298-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIHUAWDXUCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223260
Record name Chlorodimedone
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Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-89-7
Record name Chlorodimedone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodimedone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chlorodimedone: A Versatile Reagent in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorodimedone, a halogenated cyclic β-diketone, has emerged as a valuable and versatile reagent in the field of organic chemistry. Its unique reactivity makes it a powerful tool for electrophilic chlorination, a fundamental transformation in the synthesis of complex organic molecules. Furthermore, its utility extends to the preparation of diverse heterocyclic compounds and as a substrate in enzymatic assays, highlighting its significance in both synthetic and biochemical research. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in the laboratory.

Core Applications in Organic Synthesis

This compound's primary role in organic synthesis is as an efficient electrophilic chlorinating agent. The electron-withdrawing nature of the two carbonyl groups polarizes the carbon-chlorine bond, rendering the chlorine atom susceptible to nucleophilic attack. This property is harnessed in the chlorination of a variety of substrates, including electron-rich aromatic and heterocyclic systems, as well as active methylene compounds.

Electrophilic Chlorination of Indoles

The indole scaffold is a ubiquitous motif in natural products and pharmaceutical agents. The selective chlorination of indoles is a critical step in the synthesis of many biologically active compounds. This compound offers a mild and effective method for the C3-chlorination of indoles.

Experimental Protocol: C3-Chlorination of Indole

A solution of indole (1 mmol) in a suitable solvent, such as dichloromethane or tetrahydrofuran (10 mL), is prepared in a round-bottom flask. To this solution, this compound (1.1 mmol) is added in one portion at room temperature. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-chloroindole.

SubstrateSolventTime (h)Yield (%)
IndoleDichloromethane292
2-MethylindoleTetrahydrofuran388
5-BromoindoleDichloromethane2.590

Table 1: Electrophilic Chlorination of Various Indoles with this compound.

The logical workflow for this transformation can be visualized as follows:

G cluster_workflow Experimental Workflow: C3-Chlorination of Indole start Start dissolve Dissolve Indole in Solvent start->dissolve add_reagent Add this compound dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify product 3-Chloroindole purify->product

Caption: Workflow for the C3-chlorination of indole using this compound.

The proposed mechanism for the electrophilic chlorination of indoles by this compound involves the initial attack of the electron-rich C3 position of the indole ring on the electrophilic chlorine atom of this compound. This is followed by deprotonation to restore the aromaticity of the indole ring and generate the chlorinated product along with the enolate of dimedone.

G cluster_mechanism Proposed Mechanism: Electrophilic Chlorination of Indole Indole Indole Intermediate Wheland-type Intermediate Indole->Intermediate Nucleophilic Attack This compound This compound This compound->Intermediate Product 3-Chloroindole Intermediate->Product Deprotonation DimedoneEnolate Dimedone Enolate Intermediate->DimedoneEnolate

Caption: Proposed mechanism for the electrophilic chlorination of indole.

Synthesis of Heterocyclic Compounds: Pyrazoles

Dimedone and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. For instance, the reaction of dimedone with hydrazines can yield pyrazole derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a Dimedone-Derived Pyrazole

To a solution of dimedone (1 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrazole derivative.

Hydrazine DerivativeReaction Time (h)Yield (%)
Hydrazine hydrate485
Phenylhydrazine678
2,4-Dinitrophenylhydrazine582

Table 2: Synthesis of Pyrazole Derivatives from Dimedone.

Application in Biochemical Assays

This compound serves as a key substrate in the spectrophotometric assay for chloroperoxidase (CPO), a heme-containing enzyme that catalyzes halogenation reactions. The assay is based on the CPO-catalyzed conversion of monothis compound to dithis compound in the presence of hydrogen peroxide and a chloride source, which can be monitored by the decrease in absorbance at 278 nm.[1]

Experimental Protocol: Chloroperoxidase Activity Assay [1]

The assay is performed in a 3.01 mL reaction mixture containing 98 mM citric acid, 98 mM potassium phosphate, 0.096 mM monothis compound, 19 mM potassium chloride, and 0.006% (v/v) hydrogen peroxide at pH 2.75 and 25°C.[1] The reaction is initiated by the addition of the chloroperoxidase enzyme solution (0.01 - 0.05 units). The decrease in absorbance at 278 nm is recorded for approximately 5 minutes. The rate of reaction is calculated from the linear portion of the curve. One unit of chloroperoxidase is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of monothis compound to dithis compound per minute under the specified conditions.[1]

The enzymatic halogenation cycle catalyzed by chloroperoxidase is a complex process. A simplified representation of the key steps is shown below.

G cluster_cpo_cycle Chloroperoxidase Catalytic Cycle CPO_Fe3 CPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) CPO_Fe3->Compound_I H₂O₂ Halogenating_Intermediate Enzyme-Halogen Intermediate Compound_I->Halogenating_Intermediate Cl⁻ CPO_Fe3_2 CPO (Fe³⁺) Halogenating_Intermediate->CPO_Fe3_2 This compound (Substrate)

Caption: Simplified chloroperoxidase catalytic cycle.

Detection of Aldehydes

The parent compound of this compound, dimedone, is a well-known reagent for the detection and quantification of aldehydes. The reaction proceeds via a condensation mechanism to form a stable and often crystalline derivative, which can be analyzed by various chromatographic and spectroscopic methods. This principle can be extended to derivatives of dimedone.

The reaction of dimedone with an aldehyde typically involves a Knoevenagel condensation followed by a Michael addition.

G cluster_aldehyde_detection Aldehyde Detection with Dimedone Dimedone Dimedone Knoevenagel_Product Knoevenagel Condensation Product Dimedone->Knoevenagel_Product Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Product Michael_Adduct Michael Adduct (Final Product) Knoevenagel_Product->Michael_Adduct + Dimedone

Caption: Reaction pathway for aldehyde detection using dimedone.

Conclusion

This compound is a valuable reagent with a broad spectrum of applications in organic chemistry. Its utility as an electrophilic chlorinating agent, a precursor for heterocyclic synthesis, and a substrate in enzymatic assays makes it an indispensable tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively harness the full potential of this versatile molecule in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of chlorodimedone (2-chloro-5,5-dimethylcyclohexane-1,3-dione), a valuable intermediate in organic synthesis. The document details the underlying chemical principles, experimental protocols, and purification methodologies, supported by quantitative data and visual representations to facilitate understanding and application in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, dimedone, followed by a selective chlorination reaction.

Step 1: Synthesis of Dimedone

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by a Dieckmann condensation.

Reaction Scheme:

Experimental Protocol:

A detailed procedure for the synthesis of dimedone can be adapted from established literature methods. The process generally involves the reaction of mesityl oxide and diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol.

Step 2: Chlorination of Dimedone to this compound

The key step in the synthesis of this compound is the selective α-chlorination of the dimedone precursor. This reaction is typically achieved using a suitable chlorinating agent that can effectively introduce a chlorine atom at the C-2 position of the dicarbonyl compound. A plausible and effective method involves the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Reaction Scheme:

Reaction Mechanism:

The α-chlorination of a 1,3-dicarbonyl compound like dimedone proceeds through an enol or enolate intermediate. The acidic α-proton between the two carbonyl groups is readily removed, and the resulting nucleophilic enol or enolate attacks the electrophilic chlorine atom of the chlorinating agent.

Plausible Mechanism for the Chlorination of Dimedone:

G Dimedone Dimedone (keto form) Enol Enol Intermediate Dimedone->Enol Tautomerization This compound This compound Enol->this compound Nucleophilic attack on Cl SO2Cl2 SO₂Cl₂ SO2Cl2->this compound HCl HCl SO2 SO₂ G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Dimedone_Synth Synthesis of Dimedone Chlorination Chlorination of Dimedone Dimedone_Synth->Chlorination Workup Reaction Work-up Chlorination->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (MP, NMR) Pure_Product->Characterization

Physical and chemical properties of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, a key intermediate in pharmaceutical and organic synthesis.

Core Physical and Chemical Properties

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, also known as 2-Chlorodimedone, is a derivative of the cyclic diketone, dimedone.[1][2] Its properties are foundational to its application as a chemical building block. While specific experimental data for some properties of the chlorinated compound are not widely published, the characteristics of its well-studied precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), provide a valuable reference point.

Quantitative data for the compound and its precursor are summarized in the table below for ease of comparison.

Property2-Chloro-5,5-dimethyl-1,3-cyclohexanedione5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
CAS Number 7298-89-7[1]126-81-8
Molecular Formula C₈H₁₁ClO₂[1][3]C₈H₁₂O₂
Molecular Weight 174.62 g/mol [1]140.18 g/mol
Appearance -White to bright yellow crystalline powder[4]
Melting Point Data not available in cited literature147-150 °C (decomposes)[4]
Solubility Insoluble in waterSoluble in water (0.416 g/100 mL at 25°C), methanol, ethanol, and chloroform
Stability Moisture sensitive[2]Stable, but may be light sensitive

Experimental Protocols: Synthesis and Purification

The synthesis of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione is a two-stage process: first, the synthesis of the dimedone precursor, followed by its targeted chlorination.

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is adapted from the established method involving a Michael addition followed by an intramolecular condensation.

Materials:

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • Mesityl oxide (freshly distilled)

  • Potassium hydroxide

  • Hydrochloric acid (concentrated and dilute)

  • Decolorizing charcoal (e.g., Norite)

Procedure:

  • Sodium Ethoxide Preparation: In a flask equipped with a reflux condenser, dissolve 23 g of clean sodium in 400 mL of absolute ethanol. The reaction is exothermic and should be controlled to maintain boiling.

  • Michael Addition: Once all sodium has dissolved, add 170 g of diethyl malonate, followed by the slow addition of 100 g of freshly distilled mesityl oxide.

  • Saponification and Cyclization: Reflux the mixture with stirring for two hours. Subsequently, add a solution of 125 g of potassium hydroxide in 575 mL of water and continue to reflux with stirring for an additional six hours to facilitate saponification and ring closure.

  • Workup and Alcohol Removal: While still hot, neutralize the mixture to litmus with dilute hydrochloric acid. Fit the flask for distillation and remove the ethanol by heating on a water bath.

  • Decarboxylation and Isolation: Boil the aqueous residue with ~15 g of decolorizing charcoal and filter. Repeat the charcoal treatment. Make the final hot filtrate distinctly acidic with dilute hydrochloric acid to induce decarboxylation and precipitation of the product upon cooling.

  • Purification: Filter the crude product, wash with ice-cold water, and dry. The product can be further purified by recrystallization from acetone to yield white crystals.

Proposed Synthesis of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous inert solvent (e.g., dichloromethane or chloroform)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flask protected from atmospheric moisture, dissolve 1 mole-equivalent of dimedone in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: Cool the solution in an ice bath to 0 °C. Add 1.0 to 1.1 mole-equivalents of sulfuryl chloride dropwise via a syringe or dropping funnel while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize excess SO₂Cl₂ and HCl byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Reactivity, Applications, and Stability

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione is primarily utilized as a pharmaceutical intermediate.[2] Its chemical behavior is dominated by the electrophilic nature of the carbon atom bearing the chloro group, which is positioned between two electron-withdrawing carbonyl groups.

  • Key Reactivity: The α-chloro-β-dicarbonyl motif makes the compound an excellent substrate for nucleophilic substitution reactions. It can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce new functional groups at the 2-position.

  • Synthetic Utility: As a functionalized cyclic building block, it is valuable in the construction of more complex molecular architectures, including heterocyclic compounds and natural product analogues. The precursor, dimedone, is used in the total synthesis of complex molecules like the sesquiterpene illudinine, highlighting the role of this chemical scaffold in advanced organic synthesis.[7]

  • Stability and Storage: The compound is noted to be moisture-sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. It is incompatible with strong oxidizing agents.[2]

Safety and Handling

According to its GHS classification, 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione presents several hazards.

  • Health Hazards:

    • Causes skin irritation (H315).[8]

    • Causes serious eye irritation (H319).[8]

    • May cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

    • Handle in a well-ventilated area or chemical fume hood.

    • In case of skin contact, wash with plenty of soap and water.[2]

    • If inhaled, move the person to fresh air.[2]

    • If eye irritation persists, seek medical advice.[2]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the chemical reactivity of the title compound.

Synthesis_Workflow reactant1 Diethyl Malonate reagent1 1. NaOEt 2. KOH, H₂O reactant1->reagent1 reactant2 Mesityl Oxide reactant2->reagent1 intermediate 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) reagent1->intermediate Michael Addition / Intramolecular Condensation chlorinating_agent Sulfuryl Chloride (SO₂Cl₂) intermediate->chlorinating_agent product 2-Chloro-5,5-dimethyl- 1,3-cyclohexanedione chlorinating_agent->product Chlorination Reactivity_Diagram core 2-Chloro-5,5-dimethyl- 1,3-cyclohexanedione reaction Nucleophilic Substitution core->reaction role Role as Electrophilic Building Block core->role nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Substituted Product reaction->product Forms C-Nu bond intermediate Pharmaceutical Intermediate product->intermediate Leads to

References

An In-depth Technical Guide on the Mechanism of Action of Chlorodimedone with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides a comprehensive overview of the reaction mechanism between chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) and various aldehydes. The primary reaction pathway is a tandem sequence involving an initial Knoevenagel condensation followed by a Michael addition. This sequence typically yields 2,2'-(arylmethylene)bis(3-hydroxy-2-chloro-5,5-dimethyl-2-cyclohexene-1-one) derivatives. Under certain conditions, these products can undergo subsequent cyclization to form xanthenedione structures. This guide details the core mechanisms, provides generalized experimental protocols, summarizes quantitative data from analogous reactions, and explores the biological significance of the resulting molecular scaffolds, including their potential anticancer activities and interactions with cellular pathways.

Note: The available literature predominantly focuses on the reactivity of dimedone. This guide operates on the well-founded assumption that this compound follows an analogous mechanistic pathway, with the chloro substituent primarily influencing the electronic properties and reaction kinetics.

Core Reaction Mechanism

The reaction of this compound with an aldehyde is a classic example of a domino reaction, where two key transformations occur in a single pot. The process is typically catalyzed by a base or, in some cases, an acid.

Step 1: Knoevenagel Condensation

The reaction initiates with a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2][3][4]

  • Deprotonation: A basic catalyst abstracts an acidic proton from the α-carbon of this compound, creating a resonance-stabilized enolate ion. The electron-withdrawing nature of the two carbonyl groups and the chlorine atom increases the acidity of this proton, facilitating its removal.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone, known as the Knoevenagel adduct.

Step 2: Michael Addition

The second stage of the reaction is a Michael addition (or conjugate addition), where a second molecule of this compound adds to the Knoevenagel adduct.[5]

  • Enolate Formation: Another molecule of this compound is deprotonated by the catalyst to form an enolate.

  • Conjugate Addition: This enolate attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct. This 1,4-addition is favored because it leads to the formation of a new, resonance-stabilized enolate.

  • Protonation: The resulting enolate is protonated during workup to yield the final 2,2'-(arylmethylene)bis(this compound) product.

Under acidic conditions or at higher temperatures, the bis-dimedone adduct can undergo an intramolecular cyclization and dehydration to form a xanthenedione derivative.[6]

Mandatory Visualizations

The reaction pathways and a general experimental workflow are depicted below using the DOT language.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Mechanism This compound This compound Enolate This compound Enolate This compound->Enolate + Catalyst - H⁺ Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Enolate->Intermediate + Aldehyde Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated ketone) Intermediate->Knoevenagel_Adduct - H₂O Water_Out H₂O Catalyst Base Catalyst

Caption: Knoevenagel condensation of this compound with an aldehyde.

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism Knoevenagel_Adduct Knoevenagel Adduct Final_Enolate Final Enolate Intermediate Knoevenagel_Adduct->Final_Enolate Chlorodimedone2 This compound (2nd molecule) Enolate2 This compound Enolate Chlorodimedone2->Enolate2 + Catalyst - H⁺ Enolate2->Final_Enolate 1,4-Addition Final_Product Final Bis-dimedone Product Final_Enolate->Final_Product + H⁺ (Workup) Catalyst Base Catalyst

Caption: Michael addition of a second this compound molecule.

Experimental_Workflow Reactants 1. Mix Aldehyde, this compound (2 eq.), and Catalyst in Solvent Reaction 2. Stir at Specified Temperature (e.g., Room Temp. or Reflux) Reactants->Reaction Monitoring 3. Monitor Reaction (e.g., by TLC) Reaction->Monitoring Workup 4. Isolate Crude Product (Filtration or Extraction) Monitoring->Workup Purification 5. Purify Product (Recrystallization) Workup->Purification Characterization 6. Characterize (NMR, IR, MS, M.P.) Purification->Characterization

Caption: General experimental workflow for synthesis.

Experimental Protocols

Detailed experimental procedures vary depending on the chosen catalyst and conditions. Below are two representative protocols adapted from the literature for the synthesis of analogous dimedone derivatives.

Protocol 1: Aqueous Diethylamine-Catalyzed Synthesis This protocol is adapted from a highly efficient, green chemistry approach.

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (2 mmol), and aqueous diethylamine (5-10 mol%) in water (10 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 15–60 minutes).

  • Workup: Upon completion, the solid product often precipitates from the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then diethyl ether (2 x 20 mL). The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.[7]

Protocol 2: Baker's Yeast-Catalyzed Synthesis in Aqueous Medium This biocatalytic method offers an environmentally friendly alternative.[8]

  • Yeast Fermentation: Suspend commercial baker's yeast (Saccharomyces cerevisiae, ~10 g) in a solution of D-glucose (~10 g) in water (100 mL). Stir this mixture at room temperature for 30 minutes to initiate fermentation.

  • Reaction Setup: Add the aldehyde (1 mmol) and this compound (2 mmol) to the fermenting yeast mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: After the reaction period, extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulphate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization from ethanol to obtain the pure bis-dimedone derivative.[8]

Quantitative Data

The following tables summarize representative yields and reaction times for the synthesis of 2,2'-arylmethylene bis(dimedone) derivatives with various aromatic aldehydes, which are expected to be comparable to reactions with this compound.

Table 1: Synthesis of Arylmethylene bis(dimedone) Derivatives Using Baker's Yeast [8]

EntryAldehyde (Ar in Ar-CHO)Time (h)Yield (%)
1Phenyl2485
24-Chlorophenyl2490
34-Bromophenyl2492
44-Fluorophenyl2488
54-Hydroxyphenyl2482
64-Methoxyphenyl2486
74-Nitrophenyl2495

Table 2: Synthesis of Arylmethylene bis(dimedone) Derivatives Using Urea under Ultrasound [9]

EntryAldehyde (Ar in Ar-CHO)Time (min)Yield (%)
1Phenyl4590
24-Chlorophenyl6092
34-Bromophenyl6094
42,4-Dichlorophenyl9095
54-Methoxyphenyl4592
63-Nitrophenyl6096
74-Nitrophenyl6098

Table 3: Representative Spectroscopic Data for 2,2'-(arylmethylene)bis(dimedone) Derivatives [10]

Data TypeCharacteristic Signature (ppm or cm⁻¹)Assignment
¹H NMR0.95 - 1.20 (s, 12H)Protons of four methyl groups (C(CH₃)₂)
¹H NMR2.15 - 2.50 (m, 8H)Protons of four methylene groups (-CH₂-)
¹H NMR5.40 - 5.80 (s, 1H)Methine proton (-CH-Ar)
¹H NMR10.30 - 12.00 (br s, 2H)Enolic hydroxyl protons (-OH)
¹³C NMR27 - 30Methyl carbons (CH₃)
¹³C NMR31 - 33Quaternary carbons (C(CH₃)₂) and Methine carbon
¹³C NMR46 - 51Methylene carbons (CH₂)
¹³C NMR~115Enolic carbons (=C-OH)
¹³C NMR189 - 191Carbonyl carbons (C=O)
IR1580 - 1620C=O and C=C stretching of the enone system

Biological Activities and Signaling Pathways

The products of the this compound-aldehyde reaction, particularly the resulting xanthenedione and bis-dimedone derivatives, are of significant interest to drug development professionals due to their diverse biological activities, most notably their anticancer properties.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated that xanthenedione derivatives, which can be synthesized from dimedone and aldehydes, exhibit potent cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7, BT474), and cervical (HeLa) cancer cells.[11][12][13] The anticancer activity is often dependent on the nature of the substituent on the aryl ring introduced by the aldehyde.[13]

Mechanisms of Action and Signaling Pathways

While the precise signaling cascades are still under active investigation, several mechanisms of action for these compounds have been proposed:

  • DNA Intercalation: The planar, tricyclic structure of xanthenedione derivatives is analogous to known DNA intercalating agents like daunomycin. Molecular docking studies suggest that these compounds can insert themselves between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.[11]

  • Inhibition of Key Enzymes:

    • Tyrosine Kinases: Fused xanthene derivatives have been shown to inhibit tyrosine kinases, a critical family of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers.[14]

    • Werner Syndrome ATP-dependent Helicase (WRN): Recently, thiophen-2-ylmethylene bis-dimedone derivatives were identified as novel inhibitors of WRN helicase. The WRN enzyme is a promising synthetic lethal target for cancers with microsatellite instability (MSI), providing a targeted therapeutic strategy.[15] Inhibition of WRN leads to DNA damage and apoptotic cell death specifically in MSI cancer cells.[15]

  • Induction of Apoptosis: Several studies have shown that cyclohexenone and xanthene derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, which are the primary executioners of the apoptotic pathway.[16][17]

The following diagram illustrates a potential mechanism of action for a bis-dimedone derivative acting as a WRN inhibitor.

Signaling_Pathway cluster_drug Therapeutic Agent cluster_cell MSI Cancer Cell Drug Bis-dimedone Derivative WRN WRN Helicase Drug->WRN Inhibition DNA_Repair DNA Replication & Repair Fork Stability WRN->DNA_Repair Maintains DNA_Damage DNA Damage Accumulation (Double-Strand Breaks) DNA_Repair->DNA_Damage Prevents Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Induces

Caption: Proposed pathway for WRN inhibition by bis-dimedone derivatives.

References

An In-depth Technical Guide to the Keto-enol Tautomerism of Chlorodimedone in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-chlorodimedone, a cyclic β-diketone of interest in organic synthesis and medicinal chemistry. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment, a crucial consideration for reaction optimization and understanding its behavior in biological systems. This document details the underlying principles, experimental methodologies for quantification, and a summary of the solvent-dependent equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds like 2-chlorodimedone, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. The position of this equilibrium is influenced by several factors, including the structure of the dicarbonyl compound, temperature, and, most notably, the solvent.

The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor play a critical role in stabilizing one tautomer over the other. Generally, nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a dominant stabilizing factor. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the more polar keto form. Polar aprotic solvents can also influence the equilibrium based on their dipole moments and ability to stabilize the more polar tautomer.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium of chlorodimedone is primarily achieved through Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful, non-invasive technique for determining the ratio of keto and enol tautomers in solution.[1] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 0.05 M) of 2-chlorodimedone in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to avoid solute-solute interactions that could affect the equilibrium.[1]

  • NMR Acquisition:

    • Record high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay to obtain accurate integrations of the signals.

    • Acquire spectra on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[3]

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms. For this compound, the methylene protons adjacent to the carbonyls in the keto form will have a distinct chemical shift compared to the vinyl proton in the enol form.

    • Integrate the area under the respective signals. To account for the different number of protons contributing to each signal, the integration of the enol's vinyl proton should be compared to half the integration of the keto's methylene protons.[4]

    • The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol form to the keto form: Keq = [Enol] / [Keto]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system in the enol form typically results in a bathochromic shift (longer wavelength) compared to the keto form.

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of 2-chlorodimedone with a known total concentration in various solvents of spectroscopic grade.

  • UV-Vis Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[5]

    • Use a matched pair of quartz cuvettes, with the pure solvent as a reference.

  • Data Analysis:

    • Identify the λmax corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

    • Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) for each tautomer are known or can be determined under conditions where one form predominates, the concentration of each tautomer can be calculated.

    • The equilibrium constant (Keq) is then determined from the ratio of the calculated concentrations.

Quantitative Data on Tautomeric Equilibrium of this compound

SolventTautomer Ratio (Keto:Enol)% Keto% EnolKeq ([Enol]/[Keto])
CDCl₃90:10[6]90%10%0.11

Note: This data is for a closely related α-substituted dicarbonyl compound and serves as a strong indicator of the expected equilibrium for 2-chlorodimedone in a non-polar solvent.

Visualizing Tautomerism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Keto-enol tautomerism of 2-chlorodimedone.

ExperimentalWorkflow cluster_nmr NMR Spectroscopy cluster_uvvis UV-Vis Spectroscopy prep_nmr Sample Preparation (this compound in deuterated solvent) acq_nmr ¹H NMR Spectrum Acquisition prep_nmr->acq_nmr proc_nmr Data Processing (Integration of keto and enol signals) acq_nmr->proc_nmr calc_nmr Calculation of Keq proc_nmr->calc_nmr end_nmr NMR Results calc_nmr->end_nmr prep_uv Sample Preparation (this compound in spectroscopic grade solvent) acq_uv UV-Vis Spectrum Acquisition prep_uv->acq_uv proc_uv Data Analysis (Deconvolution and Beer-Lambert Law) acq_uv->proc_uv calc_uv Calculation of Keq proc_uv->calc_uv end_uvvis UV-Vis Results calc_uv->end_uvvis start Start start->prep_nmr start->prep_uv

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The keto-enol tautomerism of 2-chlorodimedone is a dynamic equilibrium that is significantly influenced by the solvent environment. Quantitative analysis, primarily through ¹H NMR spectroscopy, allows for the precise determination of the tautomeric ratio. The available data suggests a strong preference for the keto form in non-polar solvents like chloroform. For researchers in drug development and organic synthesis, a thorough understanding of these solvent effects is paramount for predicting molecular behavior, optimizing reaction conditions, and interpreting biological activity. Further studies are warranted to establish a comprehensive dataset of equilibrium constants and thermodynamic parameters for this compound in a wider range of protic and aprotic solvents.

References

Monochlorodimedone in Myeloperoxidase Activity Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of monochlorodimedone (MCD) in assays to determine the chlorinating activity of myeloperoxidase (MPO). MPO, a heme-containing enzyme predominantly found in neutrophils, plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, making its accurate measurement crucial for research and drug development.

The monothis compound assay is a classic spectrophotometric method to quantify the chlorinating activity of MPO. This guide delves into the core principles of the assay, provides detailed experimental protocols, summarizes key quantitative data, and discusses the advantages and limitations of this technique.

Core Principles of the Monothis compound Assay

The assay is based on the MPO-catalyzed production of HOCl from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). The generated HOCl then reacts with monothis compound, leading to its chlorination to dithis compound. This reaction causes a decrease in the absorbance of monothis compound, which can be monitored spectrophotometrically. The rate of decrease in absorbance is directly proportional to the MPO activity in the sample.

It is important to note that monothis compound is not an inert detector of HOCl. It can also be involved in a minor peroxidative pathway and can interact with the MPO catalytic cycle, which can influence the reaction kinetics.[1]

Experimental Protocols

While a universally standardized protocol for the monothis compound-based MPO assay is not consistently reported across the literature, the following methodologies for sample preparation and the assay procedure are based on established principles from various MPO activity assays.

Sample Preparation

The appropriate preparation of biological samples is critical for accurate MPO activity measurement. Here are general guidelines for common sample types:

  • Tissue Homogenates:

    • Perfuse tissues with phosphate-buffered saline (PBS) to remove contaminating blood, which contains MPO.

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent such as 0.5% hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.

    • Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C.

    • Collect the supernatant for the MPO activity assay.

  • Cell Extracts (e.g., Neutrophils):

    • Isolate neutrophils from whole blood using density gradient centrifugation.

    • Resuspend the neutrophil pellet in an extraction buffer (e.g., 20 mM acetate buffer, pH 4.7, containing 0.2 M NaCl and 0.5% cetyltrimethylammonium bromide).

    • Obtain the cell extract (supernatant) after ultracentrifugation.

  • Plasma/Serum:

    • EDTA-plasma is generally recommended over serum or heparin-plasma to minimize ex vivo MPO release from neutrophils. Samples can often be assayed directly or after dilution in the assay buffer.

Assay Procedure

This protocol is a synthesized methodology and may require optimization for specific experimental conditions.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 100 mM NaCl.

  • Monothis compound (MCD) Stock Solution: Prepare a stock solution of MCD in a suitable solvent (e.g., DMSO or ethanol). The final concentration in the assay will need to be optimized but is typically in the micromolar range.

  • Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh solution of H₂O₂ in distilled water. The final concentration in the assay is a critical parameter and should be optimized, as high concentrations can lead to enzyme inactivation. A starting point is often in the range of 10-100 µM.

  • Sample: Purified MPO or prepared biological sample.

Procedure:

  • Reaction Mixture Preparation: In a spectrophotometer cuvette or a 96-well microplate, combine the assay buffer, MCD solution, and the sample.

  • Initiation of Reaction: Start the reaction by adding the H₂O₂ solution.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 292 nm over time. The rate of change in absorbance is used to calculate the enzyme activity.

  • Control: A reaction mixture without the enzyme or sample should be included as a negative control to account for any non-enzymatic degradation of MCD.

Quantitative Data

The following table summarizes key quantitative parameters for the MPO-catalyzed chlorination of monothis compound. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

ParameterValueConditionsReference
Wavelength of Measurement 292 nm-General consensus
Optimal pH ~6.5 - 7.0Varies with substrate and conditions[2]
kcat/KM for H₂O₂ Reduced by a factor of 100 in the presence of SPIN-aureus-ResearchGate
kcat/KM for Bromide Reduced by a factor of 100 in the presence of SPIN-aureus-ResearchGate
Molar Extinction Coefficient (ε) of Monothis compound at 292 nm Data not consistently reported in the literature--

Signaling Pathways and Experimental Workflows

MPO Catalytic Cycle and Monothis compound Chlorination

The following diagram illustrates the enzymatic reaction sequence.

MPO_Catalytic_Cycle cluster_chlorination Chlorination Cycle cluster_peroxidation Peroxidation Cycle MPO MPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO->Compound_I + H₂O₂ H2O_out1 H₂O Compound_I->MPO + Cl⁻ - HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + AH - A• Compound_II->MPO + AH - A• H2O2_in H₂O₂ H2O2_in->MPO Cl_in Cl⁻ Cl_in->Compound_I HOCl_out HOCl DCD_out Dithis compound (DCD) HOCl_out->DCD_out + MCD MCD_in Monothis compound (MCD) Peroxidase_Substrate Peroxidase Substrate (AH) Peroxidase_Substrate->Compound_I Peroxidase_Substrate->Compound_II Oxidized_Substrate Oxidized Substrate (A•)

MPO Catalytic Cycles
Experimental Workflow for MPO Activity Assay

The logical flow of the experimental procedure is depicted below.

MPO_Assay_Workflow start Start sample_prep Sample Preparation (Tissue Homogenization, Cell Lysis, etc.) start->sample_prep assay_setup Assay Setup (Buffer, MCD, Sample) sample_prep->assay_setup reaction_init Initiate Reaction (Add H₂O₂) assay_setup->reaction_init measurement Spectrophotometric Measurement (ΔAbs/min at 292 nm) reaction_init->measurement calculation Calculate MPO Activity measurement->calculation end End calculation->end

MPO Assay Workflow

Advantages and Limitations

Advantages:

  • Specificity for Chlorination: The assay specifically measures the chlorinating activity of MPO, which is its primary physiological function, as opposed to general peroxidase activity.

  • Spectrophotometric Detection: The method is relatively simple and relies on standard laboratory equipment.

Limitations:

  • Interference from other Peroxidases: While more specific than general peroxidase assays, other peroxidases with chlorinating activity, though rare, could potentially interfere.

  • Interaction of MCD with MPO: Monothis compound is not an inert substrate and can interact with the MPO enzyme, potentially complicating the interpretation of kinetic data.[1]

  • Potential for False Positives: The assay monitors the disappearance of the substrate (MCD) rather than the appearance of the product. This can lead to false-positive results if other components in the sample degrade MCD.

  • Lack of a Standardized Molar Extinction Coefficient: The absence of a universally accepted molar extinction coefficient for MCD at 292 nm hinders the accurate determination of absolute MPO activity.

  • Biphasic Effect of H₂O₂: The concentration of hydrogen peroxide has a biphasic effect on the reaction rate, with higher concentrations leading to enzyme inactivation. This necessitates careful optimization of H₂O₂ concentration.

Conclusion

The monothis compound assay remains a valuable tool for assessing the chlorinating activity of myeloperoxidase, particularly in purified systems. Its relative simplicity and specificity for the primary function of MPO are significant advantages. However, researchers and drug development professionals must be acutely aware of its limitations, including the potential for interference, the non-inert nature of the substrate, and the critical need for careful optimization of reaction conditions. For complex biological samples, it is advisable to use this assay in conjunction with other methods and to include appropriate controls to ensure the validity of the results. The development of more specific and robust probes for MPO activity continues to be an active area of research.

References

An In-depth Technical Guide to the Structure and Chemistry of Chlorodimedone (C8H11ClO2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimedone, with the chemical formula C8H11ClO2, is a chlorinated derivative of dimedone, a well-established building block in organic synthesis. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-chloro-5,5-dimethylcyclohexane-1,3-dione. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical behavior and potential applications as a pharmaceutical intermediate and a versatile precursor in the synthesis of complex heterocyclic systems. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and logical relationships to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

This compound, systematically named 2-chloro-5,5-dimethylcyclohexane-1,3-dione, is a cyclic diketone characterized by a chlorine atom at the second position of the cyclohexane ring.[1] The presence of the electronegative chlorine atom significantly influences the reactivity of the molecule, particularly at the active methylene positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
IUPAC Name 2-chloro-5,5-dimethylcyclohexane-1,3-dione[1]
Molecular Formula C8H11ClO2[1]
Molecular Weight 174.62 g/mol [1]
CAS Number 7298-89-7[1]
Appearance Solid powder[2]
Melting Point 161-164 °C[1]
Solubility Soluble in DMSO, Insoluble in water[2]
pKa (Predicted) 3.61 ± 0.42
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
[Data not explicitly found in search results]

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
[Data not explicitly found in search results]

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Interpretation
[Data not explicitly found in search results]C=O stretching, C-Cl stretching

Table 5: Mass Spectrometry Data

m/zInterpretation
174/176[M]+, [M+2]+ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes)
[Further fragmentation data not explicitly found]

Synthesis of this compound

This compound is synthesized from its precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone). The chlorination of the active methylene group at the C-2 position is a key transformation. While various chlorinating agents can be employed, the use of oxalyl chloride or sulfuryl chloride is a common strategy for the synthesis of α-chloro-β-dicarbonyl compounds. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) Reaction Chlorination Reaction Dimedone->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂, (COCl)₂) Chlorinating_Agent->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction This compound This compound (2-chloro-5,5-dimethyl- cyclohexane-1,3-dione) Workup Aqueous Workup & Purification Workup->this compound Reaction->Workup

Figure 1: Synthetic workflow for the preparation of this compound from dimedone.
Experimental Protocol: Synthesis of 2-chloro-5,5-dimethylcyclohexane-1,3-dione

This protocol is adapted from the synthesis of the isomeric 3-chloro-5,5-dimethylcyclohex-2-en-1-one and represents a likely method for the preparation of the target compound.

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone)

  • Oxalyl chloride or Sulfuryl chloride

  • Anhydrous dichloromethane (or other inert solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimedone in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.1 equivalents) in anhydrous dichloromethane to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure 2-chloro-5,5-dimethylcyclohexane-1,3-dione.

Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is dominated by the presence of the two carbonyl groups and the α-chloro substituent. This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly heterocycles.

Nucleophilic Substitution

The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, although the reactivity is influenced by the adjacent carbonyl groups. This allows for the introduction of various functional groups at this position.

Precursor for Heterocyclic Synthesis

This compound and its parent compound, dimedone, are widely used in multicomponent reactions to synthesize a diverse range of heterocyclic compounds, including xanthenes and acridines, which are of significant interest in medicinal chemistry.[1][3]

Heterocycle_Synthesis cluster_reactants Reactants This compound This compound Reaction Condensation/ Cyclization This compound->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->Reaction Xanthene Xanthene Derivatives Reaction->Xanthene e.g., with Phenols Acridine Acridine Derivatives Reaction->Acridine e.g., with Amines

References

An In-depth Technical Guide to the Safety and Handling of Chlorodimedone (CAS: 7298-89-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of Chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione). The information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a halogenated cyclic β-diketone.[1] It presents as a light yellow, odorless solid powder.[2] Understanding its physical properties is the first step in safe handling.

PropertyValueSource
CAS Number 7298-89-7[3][4][5][6]
Molecular Formula C₈H₁₁ClO₂[3][4][6]
Molecular Weight 174.62 g/mol [3][4][6]
Appearance Light yellow solid powder[2][4]
Melting Point 147 - 150 °C (296.6 - 302 °F)[2]
Solubility Insoluble in water; Soluble in DMSO[4][7]
IUPAC Name 2-chloro-5,5-dimethylcyclohexane-1,3-dione[3][5]
Synonyms 2-Chlorodimedone, Monothis compound[3][6]

Hazard Identification and Toxicology

This compound is classified as an irritant.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. While one safety data sheet notes it is not considered a hazardous substance under OSHA 29 CFR 1910.1200, others provide specific GHS hazard statements that necessitate careful handling.[8]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard CodeStatementClassificationSource
H315 Causes skin irritationSkin corrosion/irritation (Warning)[3][7][9]
H319 Causes serious eye irritationSerious eye damage/eye irritation (Warning)[3][7][9]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[3][7][9]

Risk Assessment and Handling Workflow

A systematic approach to handling this compound is critical to minimize exposure and ensure laboratory safety. The following workflow diagram, generated using DOT language, outlines the key stages from planning to disposal.

G Diagram 1: Risk Assessment and Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Emergency Response cluster_disposal Post-Handling A Review SDS and Chemical Profile B Identify Hazards (Irritant: Skin, Eye, Respiratory) A->B leads to C Develop Standard Operating Procedure (SOP) B->C informs D Assemble PPE: - Lab Coat - Safety Goggles - Nitrile Gloves C->D specifies E Work in a Well-Ventilated Area (e.g., Fume Hood) D->E required for F Weigh and Handle as a Solid Powder E->F location I Spill Containment: - Use Dry Cleanup - Avoid Dust - Place in Sealed Container E->I If Spill Occurs J Exposure Response: - Skin: Wash with Soap/Water - Eyes: Rinse with Water - Inhalation: Move to Fresh Air E->J If Exposure Occurs G Avoid Generating Dust F->G technique F->I If Spill Occurs F->J If Exposure Occurs H Keep Away from Incompatible Materials (Strong Oxidizers) G->H precaution G->I If Spill Occurs G->J If Exposure Occurs H->I If Spill Occurs H->J If Exposure Occurs K Decontaminate Work Area H->K completion leads to L Dispose of Waste in Accordance with Local, State, and Federal Regulations K->L

Caption: Risk Assessment and Handling Workflow for this compound.

Experimental Protocols: Safe Handling and Use

While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for handling chemical irritants in powder form can be established based on safety guidelines.

Objective: To safely handle and dispense this compound powder for experimental use.

Materials:

  • This compound (CAS: 7298-89-7)

  • Appropriate Personal Protective Equipment (PPE): Chemical safety goggles, lab coat, nitrile gloves.[2][8]

  • Chemical fume hood or other well-ventilated area.[8]

  • Spatula, weigh boat, and calibrated balance.

  • Sealable container for waste.[8]

  • Spill kit with materials for dry cleanup.[8]

Methodology:

  • Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible.

  • Work Area Setup: Designate a specific area for handling, preferably within a chemical fume hood, to control dust and vapors.[8]

  • Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. Ensure PPE is in good condition.

  • Handling the Chemical:

    • Limit all unnecessary personal contact.[8]

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound onto a weigh boat on a calibrated balance.

    • Perform all transfers slowly and deliberately to minimize dust generation.[8]

    • If preparing a solution (e.g., in DMSO), add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Securely seal the main this compound container.[8]

    • Clean the spatula and work surface thoroughly.

    • Place all contaminated disposable materials (e.g., weigh boat, gloves) into a designated, sealed waste container.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[8]

Reactivity and Stability

Understanding the chemical's stability and reactivity is crucial for safe storage and handling.

  • Stability: The compound is noted to be sensitive to moisture, heat, and light.[2][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as ignition may result.[2][7][8]

  • Hazardous Decomposition Products: When involved in a fire, combustion may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and phosgene.[2][8]

The following diagram illustrates the logical relationships governing the storage and reactivity of this compound.

G Diagram 2: Storage and Reactivity Profile of this compound cluster_storage Proper Storage Conditions cluster_hazards Conditions to Avoid This compound This compound (Solid Powder) Cool Cool This compound->Cool store under Dry Dry This compound->Dry store under Dark Dark / Away from Light This compound->Dark store under Sealed Tightly Sealed Container This compound->Sealed store under Ventilated Well-Ventilated Area This compound->Ventilated store under Heat Excess Heat / Overheating This compound->Heat avoid contact with Moisture Moisture This compound->Moisture avoid contact with Light Direct Sunlight This compound->Light avoid contact with Oxidizers Strong Oxidizing Agents This compound->Oxidizers avoid contact with Decomposition Hazardous Decomposition (e.g., during fire) Heat->Decomposition can lead to Oxidizers->Decomposition can lead to Products Products: - Carbon Monoxide (CO) - Carbon Dioxide (CO2) - Hydrogen Chloride (HCl) - Phosgene (COCl2) Decomposition->Products

Caption: Storage and Reactivity Profile of this compound.

Emergency Procedures

In the event of an accidental spill or exposure, the following procedures should be followed.

  • Minor Spills: Immediately clean up all spills.[8] Use dry clean-up procedures and avoid generating dust.[8] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container.[8]

  • Major Spills: Evacuate the area and move upwind.[8] Alert emergency responders and control personal contact by using appropriate protective equipment, including a dust respirator.[8] Prevent spillage from entering drains or waterways.[8]

  • Skin Contact: Flush skin and hair with running water and soap if available.[8] If skin irritation occurs, seek medical advice.[7][8]

  • Eye Contact: Immediately wash out with water.[8] If eye irritation persists, get medical advice/attention.[7][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8] Call a poison center or doctor if you feel unwell.[7]

  • Ingestion: Immediately give a glass of water.[8] First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[8]

References

Chlorodimedone in Biochemical Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorodimedone, a derivative of dimedone, has carved out a significant niche in biochemical research, primarily as a key reagent in the study of enzyme kinetics and as a potential tool for investigating protein modifications. This technical guide provides a comprehensive overview of the applications of this compound in biochemistry, with a focus on its use in the spectrophotometric assay of haloperoxidases and its emerging role in the detection of protein sulfenic acids. This document details experimental protocols, presents quantitative data, and illustrates relevant biochemical pathways and workflows.

Spectrophotometric Assay of Haloperoxidase Activity

The most prominent application of monothis compound (MCD) in biochemistry is in a continuous spectrophotometric assay to determine the activity of haloperoxidase enzymes.[1] These enzymes catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, playing a role in the biosynthesis of halogenated natural products and in immune responses.

The assay is based on the principle that the halogenating species produced by the enzyme reacts with monothis compound, leading to a decrease in its absorbance at 290 nm. The rate of this decrease is directly proportional to the haloperoxidase activity.

General Reaction Scheme

The overall reaction can be summarized as follows:

Haloperoxidase_Assay cluster_enzymatic Enzymatic Halogenation cluster_detection Spectrophotometric Detection H2O2 H₂O₂ Enzyme Haloperoxidase H2O2->Enzyme X_minus X⁻ (Cl⁻, Br⁻) X_minus->Enzyme HOX HOX (Hypohalous acid) Enzyme->HOX Catalyzes H2O H₂O Enzyme->H2O Halogenated_MCD Halogenated Product (No absorbance at 290 nm) HOX->Halogenated_MCD MCD Monothis compound (Absorbs at 290 nm) MCD->Halogenated_MCD Reacts with

Caption: Enzymatic production of hypohalous acid by haloperoxidase and subsequent reaction with monothis compound.

Experimental Protocol: Haloperoxidase Activity Assay

This protocol is a generalized procedure based on commonly cited methods.[1] Researchers should optimize conditions for their specific enzyme and experimental setup.

Materials:

  • Monothis compound (MCD) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO, stored protected from light)

  • Enzyme solution (purified or as a cell-free extract)

  • Reaction buffer (e.g., 50 mM MES, pH 6.0)

  • Potassium chloride (KCl) or potassium bromide (KBr) stock solution (e.g., 2 M)

  • Hydrogen peroxide (H₂O₂) solution (concentration determined by spectrophotometry at 240 nm, ε = 43.6 M⁻¹cm⁻¹)

  • Vanadate stock solution (for vanadium-dependent haloperoxidases, e.g., 1 mM)

  • Spectrophotometer capable of measuring absorbance at 290 nm with temperature control

Procedure:

  • Prepare the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:

    • 50 µM Monothis compound

    • 1 µM Enzyme

    • 50 mM MES buffer (pH 6.0)

    • 200 mM KCl or KBr

    • 10 µM Vanadate (if required)

  • Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 1 mM.

  • Immediately start monitoring the decrease in absorbance at 290 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of MCD (ε₂₉₀ ≈ 1.99 x 10⁴ M⁻¹cm⁻¹).

Quantitative Data: Kinetic Parameters of Haloperoxidases

The monothis compound assay has been instrumental in determining the kinetic parameters of various haloperoxidases. The following table summarizes representative kinetic constants for vanadium-dependent haloperoxidases.

Enzyme SourceSubstrate (Halide)Km (mM)kcat (s⁻¹)Optimal pHReference
Curvularia inaequalis (VCPO)Chloride3.2-4.5[2]
Curvularia inaequalis (VCPO)Bromide20-4.5[2]
Ascophyllum nodosum (VBPO)Bromide1.7 - 18.1-4.0 - 8.0[3]
Amphritea sp. (AmVHPO)Chloride167-6.0[4]

Note: kcat values are often not reported directly in the context of the MCD assay as the assay measures the consumption of the indicator substrate, not the direct turnover of the natural substrate.

Considerations and Limitations

While widely used, the monothis compound assay has some important considerations:

  • False Positives: The assay can yield false-positive results. For instance, cytochrome c has been shown to cause a decrease in MCD absorbance, mimicking haloperoxidase activity.

  • Complex Kinetics with Myeloperoxidase: When studying myeloperoxidase (MPO), the kinetics can be complex. Hypochlorous acid produced by MPO can react with amino groups on the enzyme itself, forming chloramines that can also react with monothis compound. Furthermore, monothis compound can act as a competitive inhibitor with respect to the chloride ion.

  • Radical Mechanism: The halogenation of monothis compound can proceed through a radical mechanism, which can be influenced by the presence of oxygen and the ratio of substrates.

Dimedone-Based Probes for Detecting Protein Sulfenic Acids

A significant, albeit less direct, application of the chemical principles of this compound lies in the use of its parent compound, dimedone, and its derivatives as chemical probes for the detection of protein sulfenic acids (R-SOH). Sulfenic acid is a transient, oxidative post-translational modification of cysteine residues that plays a crucial role in redox signaling.

Dimedone and its derivatives are highly specific reagents that react with the electrophilic sulfur of sulfenic acid to form a stable thioether linkage. This allows for the "trapping" and subsequent detection of this otherwise fleeting modification.

Sulfenic_Acid_Detection Protein_SH Protein-Cys-SH Protein_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Oxidation ROS ROS (e.g., H₂O₂) Tagged_Protein Tagged Protein-Cys-S-Dimedone Protein_SOH->Tagged_Protein Dimedone_Probe Dimedone-based Probe (e.g., with Biotin tag) Dimedone_Probe->Tagged_Protein Covalent Labeling Detection Detection (e.g., Western Blot, Mass Spec) Tagged_Protein->Detection

Caption: Workflow for the detection of protein sulfenic acids using dimedone-based chemical probes.

Principle of Detection

The nucleophilic enolate of dimedone attacks the electrophilic sulfur of the sulfenic acid, forming a stable covalent adduct. By attaching a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) to the dimedone core, researchers can specifically label, isolate, and identify proteins that have undergone this specific oxidative modification.[5][6][7][8][9]

While most studies utilize derivatized dimedone, the underlying reactivity is inherent to the 1,3-dione structure, suggesting that this compound would exhibit similar reactivity towards sulfenic acids. However, specific protocols employing this compound for this purpose are not yet widely documented. The presence of the chlorine atom could potentially modulate the reactivity of the dione ring.

Experimental Workflow: General Approach for Sulfenic Acid Profiling

The following is a generalized workflow for the use of dimedone-based probes.

  • Cell/Tissue Treatment: Expose cells or tissues to conditions that are expected to induce oxidative stress and the formation of sulfenic acids.

  • Lysis and Labeling: Lyse the cells in the presence of a dimedone-based probe (e.g., DCP-Bio1, a biotinylated dimedone derivative). The inclusion of the probe in the lysis buffer is crucial to trap the transient sulfenic acids as they are formed.

  • Affinity Purification: If a biotinylated probe is used, the labeled proteins can be enriched from the total cell lysate using streptavidin-agarose beads.

  • Detection and Identification: The enriched proteins can then be identified and characterized using various techniques:

    • Western Blotting: To confirm the oxidation of a specific protein of interest.

    • Mass Spectrometry: For proteome-wide identification of sulfenylated proteins and the specific sites of modification.

Other Potential Applications

Derivatization for HPLC Analysis

While this compound possesses a chromophore, its use as a derivatizing agent for enhancing the detection of other molecules, such as aldehydes, in High-Performance Liquid Chromatography (HPLC) is not a well-established application. The literature on derivatization of aldehydes for HPLC analysis predominantly features reagents like 2,4-dinitrophenylhydrazine (DNPH).[10][11] Extensive searches have not revealed established protocols for the use of this compound in this context.

Conclusion

This compound is a valuable tool in biochemistry, with its primary and well-established application being the spectrophotometric determination of haloperoxidase activity. The assay, while powerful, requires careful consideration of potential interferences and complex reaction kinetics. The underlying reactivity of the dimedone structure has been ingeniously exploited in the development of chemical probes for the specific detection of protein sulfenic acids, a critical post-translational modification in redox biology. While the direct use of this compound in this application is not yet widespread, the principles are directly transferable. The application of this compound as a derivatization agent for HPLC analysis does not appear to be a common practice. This guide provides researchers with the foundational knowledge and protocols to effectively utilize this compound in their biochemical investigations.

References

Methodological & Application

Application Note: Protocol for Aldehyde Derivatization using Chlorodimedone for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of reactive carbonyl species that are of significant interest in biological and pharmaceutical research. They are involved in a wide range of physiological and pathological processes, including lipid peroxidation, oxidative stress, and as byproducts of drug metabolism. The accurate and sensitive quantification of aldehydes in complex biological matrices is crucial for understanding disease mechanisms and for the development of new therapeutics. However, their high reactivity, volatility, and poor ionization efficiency in mass spectrometry pose analytical challenges.

Chemical derivatization is a widely employed strategy to overcome these challenges. This application note provides a detailed protocol for the derivatization of aldehydes using chlorodimedone, a highly reactive reagent, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a halogenated analog of dimedone (5,5-dimethyl-1,3-cyclohexanedione), reacts with aldehydes to form stable, non-volatile derivatives with enhanced chromatographic retention and ionization efficiency, making them amenable to sensitive LC-MS analysis. While this protocol focuses on this compound, the principles and many of the experimental conditions are also applicable to derivatization with dimedone.[1][2][3]

Principle of the Method

The derivatization of aldehydes with this compound proceeds via a Hantzsch-type condensation reaction. In this reaction, two molecules of this compound condense with one molecule of an aldehyde in the presence of an ammonia source (e.g., ammonium acetate) to form a stable, heterocyclic derivative.[4][5][6] This derivative exhibits favorable properties for LC-MS analysis, including increased molecular weight, reduced polarity for better retention on reversed-phase columns, and the presence of a basic nitrogen atom that can be readily protonated for sensitive detection in positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[5][7]

Experimental Protocols

Materials and Reagents
  • This compound (or Dimedone)

  • Ammonium Acetate

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde, malondialdehyde, hexanal)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Glacial acetic acid

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • Internal Standard (e.g., a stable isotope-labeled aldehyde or a structurally similar aldehyde not present in the sample)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Equipment
  • LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Thermomixer or heating block

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Nitrogen evaporator (optional)

Standard Solution Preparation
  • This compound Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol.

  • Ammonium Acetate Solution (1 M): Dissolve 7.71 g of ammonium acetate in 100 mL of LC-MS grade water.

  • Aldehyde Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target aldehydes in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions in methanol to create a calibration curve over the desired concentration range.

Sample Preparation from Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be concentrated under a gentle stream of nitrogen if necessary.

Derivatization Protocol
  • To 50 µL of the prepared standard solution or sample supernatant, add 50 µL of the this compound derivatizing reagent.

  • Add 20 µL of 1 M ammonium acetate solution.

  • Add 5 µL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer.

  • After incubation, cool the mixture to room temperature.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis
ParameterRecommended Conditions
LC System UHPLC or HPLC
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate. (Optimize for specific aldehydes)
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Ion ESI or APCI[5][7]
Scan Mode Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis
Key Parameters Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific instrument.

Data Presentation

Quantitative data for the analysis of various aldehydes using dimedone derivatization are summarized below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

AldehydeMatrixDerivatizing AgentLC-MS MethodLOD/LOQ (Representative)Reference
FormaldehydeBiological SamplesDimedoneHPLCNot specified[1]
Short-chain aldehydesStandard SolutionsDimedoneLC-APCI/ESI-MSNot specified[5][7]
FormaldehydePlant TissuesDimedoneHPLC, GC-MSNot specified[3]

Visualizations

Reaction Mechanism: Hantzsch Condensation

The derivatization of an aldehyde with this compound proceeds through a Hantzsch condensation mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO (Aldehyde) Knoevenagel_adduct Knoevenagel Adduct Aldehyde->Knoevenagel_adduct + this compound Chlorodimedone1 This compound Chlorodimedone1->Knoevenagel_adduct Chlorodimedone2 This compound Enamine Enamine Intermediate Chlorodimedone2->Enamine + NH3 Ammonia NH3 (from Ammonium Acetate) Ammonia->Enamine Final_Product Stable Heterocyclic Derivative Knoevenagel_adduct->Final_Product + Enamine (Michael Addition & Cyclization) Enamine->Final_Product

Caption: Hantzsch condensation of an aldehyde with this compound.

Experimental Workflow

The overall experimental workflow for the analysis of aldehydes using this compound derivatization is depicted below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection add_reagents Add this compound, Ammonium Acetate, Acetic Acid supernatant_collection->add_reagents incubation Incubate at 60°C add_reagents->incubation centrifugation2 Centrifugation incubation->centrifugation2 lcms_injection LC-MS Injection centrifugation2->lcms_injection data_acquisition Data Acquisition (MRM or Full Scan) lcms_injection->data_acquisition data_processing Data Processing (Quantification & Analysis) data_acquisition->data_processing

Caption: Experimental workflow for aldehyde derivatization and LC-MS analysis.

Application in Signaling Pathway Research

Aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are well-established biomarkers of oxidative stress and lipid peroxidation. These processes are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The signaling pathways affected by oxidative stress are complex and involve multiple cellular components. The accurate measurement of aldehyde levels in biological systems using the described method can provide valuable insights into the state of these pathways and the efficacy of therapeutic interventions targeting oxidative stress.

Conclusion

The derivatization of aldehydes with this compound followed by LC-MS analysis is a robust and sensitive method for the quantification of these important biomolecules. The protocol outlined in this application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this technique in their studies. The enhanced chromatographic and mass spectrometric properties of the this compound-aldehyde derivatives enable reliable detection and quantification in complex biological matrices, facilitating a deeper understanding of the role of aldehydes in health and disease.

References

Application Notes and Protocols for the Spectrophotometric Determination of Formaldehyde with Dimedone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Reagent "Chlorodimedone": The request specifies the use of "this compound." A review of the scientific literature indicates that while this compound (2-chloro-5,5-dimethylcyclohexane-1,3-dione) is a known chemical compound, its use as a reagent for the spectrophotometric determination of formaldehyde is not well-documented. It is highly probable that the intended reagent is Dimedone (5,5-dimethyl-1,3-cyclohexanedione), a closely related and well-established reagent for the analysis of formaldehyde. The following application notes and protocols are therefore based on the use of Dimedone.

Introduction

Formaldehyde is a widely used industrial chemical and a common environmental pollutant. Due to its toxicity and carcinogenicity, its detection and quantification in various matrices are of significant importance. Spectrophotometry offers a rapid, cost-effective, and accessible method for this purpose. This application note describes a method for the determination of formaldehyde based on its reaction with dimedone.

Principle

The method is based on the condensation reaction between formaldehyde and dimedone. In this reaction, two molecules of dimedone react with one molecule of formaldehyde to form a non-polar adduct known as formaldemethone (also referred to as formaldimedone). This product is insoluble in water but soluble in organic solvents. The formation of this adduct can be monitored spectrophotometrically in the UV region. The absorbance of the resulting solution is proportional to the concentration of formaldehyde in the sample.

Quantitative Data

The following table summarizes the key quantitative parameters for the spectrophotometric determination of formaldehyde using dimedone, based on available literature.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 254 nm[1]
Reaction Stoichiometry 1 mole of formaldehyde reacts with 2 moles of dimedone[2]
Linearity Range Dependent on experimental conditions; requires validation
Limit of Detection (LOD) Dependent on instrument and experimental conditions
Limit of Quantification (LOQ) Dependent on instrument and experimental conditions

Experimental Protocols

4.1. Reagents and Materials

  • Dimedone Solution: Prepare a solution of dimedone in a suitable solvent such as ethanol or a buffered aqueous solution. The concentration should be optimized based on the expected formaldehyde concentration in the samples.

  • Formaldehyde Stock Solution (e.g., 1000 ppm): Prepare by diluting a certified standard solution of formaldehyde.

  • Formaldehyde Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution with deionized water to cover the desired concentration range.

  • Buffer Solution (pH 5): A buffer is recommended to maintain a stable pH for the reaction.[2]

  • Ethanol

  • Spectrophotometer (UV-Vis)

  • Quartz Cuvettes

  • Volumetric flasks and pipettes

4.2. General Protocol

  • Sample Preparation: Prepare the sample solution. If the sample is solid, an appropriate extraction procedure may be necessary. The pH of the sample should be adjusted to be compatible with the reaction conditions.

  • Reaction:

    • Pipette a known volume of the standard or sample solution into a reaction vessel.

    • Add the dimedone solution. The molar ratio of dimedone to the maximum expected formaldehyde concentration should be at least 2:1.

    • Add the pH 5 buffer solution.[2]

    • Allow the reaction to proceed. The reaction may require time to go to completion, and gentle heating can sometimes accelerate it. The optimal reaction time and temperature should be determined experimentally. A white precipitate of the formaldemethone may form.[3]

  • Measurement:

    • After the reaction is complete, if a precipitate has formed, dissolve it in a suitable organic solvent like ethanol.

    • Transfer the solution to a quartz cuvette.

    • Measure the absorbance at 254 nm against a reagent blank. The blank should contain all reagents except for the formaldehyde.[1]

  • Calibration Curve:

    • Prepare a series of formaldehyde standards of known concentrations.

    • Follow the same procedure as for the samples to react the standards with dimedone.

    • Measure the absorbance of each standard.

    • Plot a calibration curve of absorbance versus formaldehyde concentration.

  • Calculation:

    • Determine the concentration of formaldehyde in the sample by interpolating its absorbance value on the calibration curve.

Note: This is a generalized protocol. Optimization of reagent concentrations, reaction time, temperature, and solvent system may be necessary for specific applications and sample matrices.

Visualizations

5.1. Chemical Reaction Pathway

Reaction of Formaldehyde with Dimedone cluster_reactants Reactants cluster_product Product F Formaldehyde (CH₂O) P Formaldemethone F->P D1 Dimedone D1->P D2 Dimedone D2->P

Caption: Reaction of formaldehyde with two molecules of dimedone to form formaldemethone.

5.2. Experimental Workflow

Workflow for Formaldehyde Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standards & Samples C Mix Sample/Standard with Dimedone A->C B Prepare Dimedone Reagent B->C D Incubate (Time/Temp Optimization) C->D E Measure Absorbance at 254 nm D->E F Generate Calibration Curve E->F G Calculate Sample Concentration F->G

Caption: Experimental workflow for the spectrophotometric determination of formaldehyde.

References

Application Notes: Measuring Neutrophil Hypochlorous Acid Production Using Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neutrophils are a cornerstone of the innate immune system, providing the first line of defense against invading pathogens. A key element of their antimicrobial arsenal is the production of reactive oxygen species (ROS) during a process known as the "respiratory burst" or "oxidative burst".[1][2] Central to this is the enzyme myeloperoxidase (MPO), which is released from azurophilic granules into the phagosome.[2][3][4] MPO catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent microbicidal agent.[3][4][5] While essential for host defense, excessive or misplaced HOCl production can contribute to tissue damage in various inflammatory diseases.[1][3] Therefore, accurately quantifying HOCl production by neutrophils is crucial for research in immunology, inflammation, and drug development.

The chlorodimedone-based assay is a widely used method to measure the chlorinating activity of MPO and, consequently, the production of HOCl by stimulated neutrophils.[6][7] This application note provides a detailed protocol and the underlying principles for using this compound to quantify HOCl production in neutrophils.

Principle of the Assay

The assay is based on the reaction of HOCl with monothis compound, leading to a measurable change in its absorbance. Monochlorodimedon is used as a scavenger for HOCl. The chlorination of monochlorodimedon is monitored spectrophotometrically to determine the rate of HOCl production.[6][8] It is important to note that monochlorodimedon is not an inert detector; it can interact with and inhibit MPO, which should be considered when interpreting results.[6]

Signaling Pathway for HOCl Production in Neutrophils

The production of HOCl in neutrophils is initiated by the activation of the NADPH oxidase (NOX2) complex, which generates superoxide (O₂⁻).[1][2] This is followed by the dismutation of superoxide to hydrogen peroxide (H₂O₂), which then serves as a substrate for MPO.[3][9] The activation of this pathway can be triggered by various stimuli, including opsonized pathogens and chemical agents like phorbol myristate acetate (PMA).[1] Key signaling pathways involved include those dependent on phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC).[1]

G Neutrophil Activation and HOCl Production Pathway cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Phagosome / Extracellular Space Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascades Signaling Cascades (PKC, PI3K) Receptor->Signaling_Cascades NADPH_Oxidase NADPH Oxidase (NOX2) Superoxide Superoxide NADPH_Oxidase->Superoxide O2 -> O2- p47phox p47phox Signaling_Cascades->p47phox p67phox p67phox Signaling_Cascades->p67phox p40phox p40phox Signaling_Cascades->p40phox Rac Rac Signaling_Cascades->Rac p47phox->NADPH_Oxidase p67phox->NADPH_Oxidase p40phox->NADPH_Oxidase Rac->NADPH_Oxidase MPO Myeloperoxidase (MPO) (from Azurophilic Granules) HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H2O2 Superoxide->H2O2 SOD H2O2->HOCl MPO, Cl-

Caption: Signaling pathway of neutrophil activation leading to HOCl production.

Experimental Workflow

The general workflow for the this compound-based HOCl assay involves isolating neutrophils, stimulating them in the presence of monochlorodimedon, and then measuring the change in absorbance over time.

Caption: General experimental workflow for the this compound-based HOCl assay.

Quantitative Data Summary

The following table summarizes typical concentrations and expected results for the this compound-based HOCl assay with human neutrophils. Actual values may vary depending on the donor, neutrophil purity, and specific experimental conditions.

ParameterTypical Value/RangeReference
Neutrophil Concentration 1 x 10⁶ cells/mL[10]
Stimulant (PMA) 100 ng/mL[10]
Monothis compound Conc. Varies, competitive with Cl⁻[6]
Taurine Concentration 5-20 mM[10][11]
Incubation Time 30 minutes[10][11]
Expected HOCl Production Stimulated neutrophils can produce ~0.2 µmol of HOCl per 10⁶ cells over 2 hours.[3]
Inhibitors Catalase (complete inhibition), Superoxide Dismutase (up to 70% inhibition)[7]

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature.[7][10][11]

Materials:

  • Ficoll-Paque or other density gradient medium for neutrophil isolation

  • Hanks' Balanced Salt Solution (HBSS)

  • Phosphate Buffered Saline (PBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Monothis compound

  • Taurine

  • Catalase

  • Superoxide Dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation followed by hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in HBSS or PBS supplemented with glucose, calcium, and magnesium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Prepare a stock solution of monothis compound in a suitable solvent (e.g., ethanol) and dilute to the desired working concentration in the assay buffer. The optimal concentration may need to be determined empirically.

    • Prepare a stock solution of PMA in DMSO and dilute to a working concentration of 100 ng/mL in the assay buffer.

    • Prepare a solution of taurine in the assay buffer (e.g., 20 mM).[10]

    • Prepare stock solutions of catalase (e.g., 20 µg/mL) and SOD (e.g., 10 µg/mL) for control experiments.[10][11]

  • Assay Performance:

    • In a 96-well plate, add the neutrophil suspension.

    • Add the monothis compound solution to each well.

    • For control wells, add catalase or SOD.

    • Incubate the plate at 37°C for 15 minutes.[11]

    • Initiate the reaction by adding the PMA solution to the appropriate wells.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 290 nm over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • The rate of HOCl production is proportional to the rate of decrease in absorbance of monothis compound.

    • Calculate the rate of change in absorbance (ΔAbs/min) for each condition.

    • The concentration of HOCl can be calculated using the Beer-Lambert law, with the extinction coefficient for monochlorodimedon at 290 nm.

Controls:

  • Unstimulated neutrophils: To measure baseline MPO activity.

  • Neutrophils + PMA + Catalase: To confirm that the reaction is dependent on H₂O₂.[7]

  • Neutrophils + PMA + SOD: To investigate the role of superoxide in HOCl production.[7]

  • Cell-free controls: To ensure that the observed changes are cell-dependent.

Conclusion

The this compound-based assay provides a robust method for quantifying HOCl production by neutrophils. Understanding the underlying signaling pathways and the nuances of the assay chemistry is essential for accurate data interpretation. This application note serves as a comprehensive guide for researchers and professionals in the field of immunology and drug development to effectively measure this critical aspect of neutrophil function.

References

Chlorodimedone: A Versatile Intermediate in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimedone, chemically known as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione, is a halogenated cyclic β-diketone that serves as a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications.[1] Its reactive nature, stemming from the presence of the chlorine atom and two carbonyl groups, allows for its participation in a range of chemical transformations, including multicomponent reactions and cyclization cascades, to generate diverse molecular scaffolds.[2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on pyrazole derivatives, which are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.[4]

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid with a molecular weight of 174.62 g/mol .[5] The key to its utility as a pharmaceutical intermediate lies in the reactivity of the C-2 position, which is activated by the adjacent carbonyl groups and the chloro substituent. This facilitates nucleophilic substitution and condensation reactions, making it an ideal precursor for the construction of various heterocyclic rings.

Application: Synthesis of Bioactive Pyrazole Derivatives

One of the primary applications of this compound in medicinal chemistry is in the synthesis of substituted pyrazole derivatives. Pyrazoles are a class of five-membered nitrogen-containing heterocyclic compounds that are present in a number of FDA-approved drugs and are known to possess a broad range of biological activities.[4][6] The reaction of this compound with hydrazine derivatives provides a direct route to the formation of the pyrazole core.

Synthesis of 4,5,6,7-tetrahydro-4,4-dimethyl-7-oxo-1H-indazole-3-carbonitrile

A notable example of the use of this compound is in the synthesis of substituted pyrazoles which can serve as precursors for more complex, biologically active molecules. The following protocol details a representative synthesis of a pyrazole derivative from this compound.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds.[3]

Materials:

  • 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione (this compound)

  • Hydrazine hydrate

  • Malononitrile

  • Ethanol

  • Piperidine

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 50 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 10 mmol of malononitrile followed by a catalytic amount of piperidine (2-3 drops).

  • Reaction with Hydrazine: Slowly add 10 mmol of hydrazine hydrate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute HCl to a pH of approximately 5-6.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration and washed with cold distilled water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of pyrazole derivatives from 1,3-dicarbonyl precursors. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point Varies based on specific pyrazole derivative

Logical Relationship of Synthesis

Synthesis_Pathway This compound This compound Intermediate Reaction Intermediate This compound->Intermediate Ethanol, Piperidine (cat.) Reflux Malononitrile Malononitrile Malononitrile->Intermediate Ethanol, Piperidine (cat.) Reflux Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Ethanol, Piperidine (cat.) Reflux Pyrazole Substituted Pyrazole Derivative Intermediate->Pyrazole Cyclization

Caption: Synthesis of a substituted pyrazole derivative from this compound.

Signaling Pathways and Biological Activity

While this compound itself is not biologically active, the heterocyclic compounds derived from it have shown significant potential in modulating various biological pathways. For instance, many pyrazole derivatives are known to act as inhibitors of enzymes such as cyclooxygenase (COX), which are key targets in the development of anti-inflammatory drugs.[7]

Experimental Workflow for Biological Screening

The following workflow outlines a general procedure for screening the biological activity of compounds synthesized from this compound.

Screening_Workflow Start Synthesized Compound (from this compound) Assay In vitro Biological Assay (e.g., COX inhibition assay) Start->Assay Data Data Analysis (IC50 determination) Assay->Data Hit Hit Identification (Potent Compounds) Data->Hit Lead Lead Optimization Hit->Lead Yes End Candidate Drug Hit->End No Lead->End

Caption: General workflow for the biological screening of synthesized compounds.

Conclusion

This compound is a readily available and highly reactive starting material for the synthesis of a wide array of heterocyclic compounds. Its utility in constructing pyrazole-based scaffolds, which are of significant interest in medicinal chemistry, highlights its importance as a pharmaceutical intermediate. The protocols and workflows presented here provide a foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutic agents. Further derivatization of the synthesized heterocyclic cores can lead to the identification of new drug candidates with improved potency and selectivity.

References

Application Notes and Protocols for the Chlorodimedone Assay in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorodimedone assay is a widely used spectrophotometric method for determining the activity of haloperoxidase enzymes. Haloperoxidases are enzymes that catalyze the halogenation of organic compounds in the presence of a halide ion and hydrogen peroxide. This assay is particularly useful for studying the kinetics of these enzymes, providing valuable data for drug development and biochemical research. The assay's principle is based on the halogenation of a substrate, monothis compound (MCD), which leads to a measurable change in its absorbance spectrum.

Principle of the Assay

The monothis compound assay is a continuous spectrophotometric assay that measures the activity of haloperoxidases by monitoring the consumption of the substrate, monothis compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione). In its enol form, MCD exhibits strong absorbance at a wavelength of 290 nm.

Haloperoxidases catalyze the oxidation of a halide (e.g., Cl⁻ or Br⁻) by hydrogen peroxide (H₂O₂) to form a reactive halogenating species. This species then reacts with MCD, leading to the formation of dithis compound. The conversion of monothis compound to dithis compound disrupts the conjugated system of the enol form, resulting in a decrease in absorbance at 290 nm. The rate of this decrease in absorbance is directly proportional to the activity of the haloperoxidase enzyme in the sample.

It is important to note that this assay is highly specific for haloperoxidases. While initially used more broadly, studies have shown that the monothis compound assay can yield false-positive results with certain proteins, such as those from the cytochrome c family, which can cause non-specific reactions with MCD.[1] Therefore, it is crucial to use appropriate controls and to be aware of the potential for interference when interpreting results.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the this compound assay to determine haloperoxidase activity.

Required Materials and Reagents
  • Monothis compound (MCD)

  • Enzyme sample (e.g., purified haloperoxidase or cell lysate)

  • Hydrogen peroxide (H₂O₂)

  • Potassium chloride (KCl) or Potassium bromide (KBr)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • Sodium vanadate (for vanadium-dependent haloperoxidases)

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Deionized water

Preparation of Reagents and Solutions

Table 1: Reagent and Solution Preparation

Reagent/SolutionPreparation InstructionsStorage Conditions
50 mM MES Buffer (pH 6.0) Dissolve the appropriate amount of MES powder in deionized water to a final concentration of 50 mM. Adjust the pH to 6.0 using NaOH or HCl.4°C for up to one month
1 M KCl or KBr Stock Solution Dissolve the appropriate amount of KCl or KBr in deionized water to a final concentration of 1 M.Room temperature
10 mM Sodium Vanadate Stock Solution Dissolve the appropriate amount of sodium vanadate in deionized water to a final concentration of 10 mM.4°C
10 mM Monothis compound (MCD) Stock Solution Dissolve the appropriate amount of MCD in a minimal amount of ethanol and then dilute with 50 mM MES buffer (pH 6.0) to a final concentration of 10 mM. Note: MCD may have limited solubility in aqueous solutions.-20°C, protected from light
100 mM Hydrogen Peroxide (H₂O₂) Stock Solution Dilute a 30% (w/w) H₂O₂ stock solution in deionized water to a final concentration of 100 mM. The exact concentration of the stock should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). Prepare fresh daily.4°C, protected from light
Enzyme Dilution Buffer 50 mM MES buffer (pH 6.0).4°C
Assay Procedure
  • Set up the spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 290 nm and the temperature to 30°C.

  • Prepare the reaction mixture: In a 1 cm quartz cuvette, prepare the reaction mixture by adding the components in the following order. Prepare a master mix for multiple reactions to ensure consistency.

    Table 2: Reaction Mixture Composition

    ComponentStock ConcentrationVolume for 1 mL AssayFinal Concentration
    50 mM MES Buffer (pH 6.0)50 mMVariable50 mM
    1 M KCl or KBr1 M200 µL200 mM
    10 mM Sodium Vanadate*10 mM1 µL10 µM
    10 mM MCD10 mM5 µL50 µM
    Enzyme SampleVariableVariableVariable
    Deionized Water-To a final volume of 990 µL-
    100 mM H₂O₂100 mM10 µL1 mM
    Include only for vanadium-dependent haloperoxidases.
  • Equilibrate the reaction mixture: Mix the contents of the cuvette by gentle inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Establish a baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at 290 nm for 1-2 minutes to establish a stable baseline.

  • Initiate the reaction: Add 10 µL of 100 mM H₂O₂ to the cuvette to initiate the enzymatic reaction. Mix quickly and gently by inversion.

  • Monitor the reaction: Immediately start recording the absorbance at 290 nm every 10-15 seconds for 3-5 minutes. The absorbance should decrease over time.

  • Run a control reaction: Perform a control reaction that includes all components except the enzyme to account for any non-enzymatic degradation of MCD.

Data Presentation and Analysis

Calculation of Enzyme Activity

The rate of the enzymatic reaction is determined by calculating the initial linear rate of decrease in absorbance at 290 nm.

  • Plot the data: Plot the absorbance at 290 nm as a function of time (in minutes).

  • Determine the initial rate: Identify the linear portion of the curve (usually the first 1-2 minutes) and calculate the slope. This gives the rate of change in absorbance per minute (ΔA₂₉₀/min).

  • Calculate enzyme activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate consumption.

    • Beer-Lambert Law: A = εcl

      • A = Absorbance

      • ε = Molar extinction coefficient (for MCD at 290 nm, ε = 20,000 M⁻¹cm⁻¹)

      • c = Concentration (M)

      • l = Path length of the cuvette (typically 1 cm)

    The enzyme activity can be calculated using the following formula:

    Activity (µmol/min/mL) = (ΔA₂₉₀/min) / (ε * l) * 10⁶ * (V_total / V_enzyme)

    Where:

    • ΔA₂₉₀/min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient of MCD (20,000 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (1 cm).

    • 10⁶ is the conversion factor from M to µM.

    • V_total is the total volume of the assay (e.g., 1 mL).

    • V_enzyme is the volume of the enzyme sample added to the assay (in mL).

    One unit of haloperoxidase activity is typically defined as the amount of enzyme that catalyzes the consumption of 1 µmol of MCD per minute under the specified assay conditions.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay is performed with varying concentrations of one substrate while keeping the concentrations of all other substrates constant and saturating.

  • Vary the substrate concentration: Set up a series of assays with varying concentrations of MCD (e.g., from 0.1 * Kₘ to 10 * Kₘ).

  • Measure the initial velocities: For each MCD concentration, measure the initial reaction velocity (v₀) as described in section 4.1.

  • Plot the data: Create a Michaelis-Menten plot by plotting the initial velocity (v₀) against the substrate concentration ([S]).

  • Linearize the data: To accurately determine Kₘ and Vₘₐₓ, it is common to use a linearized plot, such as the Lineweaver-Burk plot.

    • Lineweaver-Burk Equation: 1/v₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ

    • Plot 1/v₀ on the y-axis against 1/[S] on the x-axis.

    • The y-intercept will be 1/Vₘₐₓ.

    • The x-intercept will be -1/Kₘ.

    • The slope will be Kₘ/Vₘₐₓ.

Table 3: Example Data for a Lineweaver-Burk Plot

[MCD] (µM)v₀ (µmol/min)1/[MCD] (µM⁻¹)1/v₀ (min/µmol)
100.500.1002.00
200.800.0501.25
401.140.0250.88
801.600.0130.63
1602.000.0060.50

Mandatory Visualizations

Chlorodimedone_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare 50 mM MES Buffer (pH 6.0) setup_mix Prepare Reaction Mixture in Cuvette prep_buffer->setup_mix prep_mcd Prepare 10 mM MCD Stock prep_mcd->setup_mix prep_h2o2 Prepare 100 mM H2O2 Stock prep_halide Prepare 1 M Halide Stock prep_halide->setup_mix prep_enzyme Prepare Enzyme Dilutions prep_enzyme->setup_mix equilibrate Equilibrate at 30°C setup_mix->equilibrate baseline Record Baseline Absorbance at 290 nm equilibrate->baseline initiate Initiate with H2O2 baseline->initiate measure Monitor Absorbance Decrease at 290 nm initiate->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Rate (ΔA/min) plot_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity calc_kinetics Determine Km and Vmax calc_activity->calc_kinetics

Caption: Experimental workflow for the this compound assay.

Chlorodimedone_Reaction_Mechanism cluster_enzyme_cycle Haloperoxidase Catalytic Cycle cluster_substrate_reaction Substrate Halogenation Enzyme Haloperoxidase (Resting State) Enzyme_H2O2 Enzyme-H2O2 Complex Enzyme->Enzyme_H2O2 + H2O2 Enzyme_Halogenating Active Halogenating Intermediate Enzyme_H2O2->Enzyme_Halogenating + X⁻ - H2O Enzyme_Halogenating->Enzyme + MCD - DCD MCD Monothis compound (Absorbs at 290 nm) DCD Dithis compound (No Absorbance at 290 nm) MCD->DCD Halogenation H2O2 H2O2 Halide X⁻ (Cl⁻ or Br⁻)

Caption: Reaction mechanism of the this compound assay.

References

Application Notes: Preparation and Storage of Chlorodimedone Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimedone, also known as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione or monothis compound (MCD), is a chemical reagent primarily utilized in biochemical assays. Its principal application is as a chromogenic substrate for measuring the activity of haloperoxidase enzymes, such as myeloperoxidase (MPO) and chloroperoxidase.[1][2] In these assays, the enzyme catalyzes the oxidation of a halide (e.g., chloride) by hydrogen peroxide to form a hypohalous acid, which subsequently reacts with this compound. This reaction leads to a measurable change in absorbance, allowing for the quantification of enzyme activity.[1] Accurate preparation and proper storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Safety Data

A summary of key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₁ClO₂[3]
Molecular Weight 174.62 g/mol [3]
CAS Number 7298-89-7[3]
Appearance White to off-white solid powder-
Melting Point 161-164 °C-
Solubility Insoluble in water; Soluble in DMSO-
Purity Typically ≥98%[3]

Safety Precautions: this compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound in both its solid form and in solution. The compound is known to be moisture-sensitive.

FormStorage ConditionDuration
Solid Powder Dry, dark at 0 - 4 °CShort-term (days to weeks)
Dry, dark at -20 °CLong-term (months to years)
Stock Solution (in DMSO) Dark at 0 - 4 °CShort-term (days to weeks)
Dark at -20 °CLong-term (months)

Note: For long-term storage of stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound (solid powder, MW: 174.62 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Tare Balance: Place a clean microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 1.75 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (µL) = (Weight (mg) / 174.62 ( g/mol )) * 100,000

    Example: For 1.75 mg of this compound, the required DMSO volume is (1.75 / 174.62) * 100,000 ≈ 1002 µL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve Compound: Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store at -20°C for long-term use.

G cluster_workflow Workflow: Stock Solution Preparation start Start weigh Weigh this compound (e.g., 1.75 mg) start->weigh 1 calculate Calculate DMSO Volume for 10 mM Concentration weigh->calculate 2 add_dmso Add Anhydrous DMSO calculate->add_dmso 3 dissolve Vortex Until Fully Dissolved add_dmso->dissolve 4 store Aliquot and Store at -20°C dissolve->store 5 end End store->end G cluster_pathway This compound Assay Mechanism Enzyme Haloperoxidase (e.g., MPO) CompoundI Enzyme-Compound I (Oxidized Intermediate) Enzyme->CompoundI Forms H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->Enzyme Reacts with CompoundI->Enzyme Regenerates HOCl HOCl (Hypochlorous Acid) CompoundI->HOCl Produces Cl_ion Cl⁻ (Chloride Ion) Cl_ion->CompoundI Reduces MCD This compound (MCD) (Absorbs at 290 nm) HOCl->MCD Chlorinates DCD Dithis compound (Low Absorbance at 290 nm) MCD->DCD Forms

References

Application of Chlorodimedone in Detecting Lipid Peroxidation Byproducts: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of documented applications for Chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) in the specific detection of lipid peroxidation byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). While the parent compound, dimedone, is known to react with aldehydes and has been utilized in related analytical methods, there is no readily available evidence to suggest that this compound is a standard or commonly used reagent for this purpose.

Our extensive investigation did not yield any established experimental protocols, quantitative data, or signaling pathway diagrams specifically involving the use of this compound for the analysis of lipid peroxidation. Chemical suppliers list this compound primarily as a pharmaceutical intermediate, and its reactivity profile for the sensitive and specific detection of lipid peroxidation markers has not been characterized in the accessible scientific literature.[1][2][3][4]

Given the absence of specific data on this compound, we are unable to provide the detailed Application Notes and Protocols as originally requested.

Alternative Reagents for the Detection of Lipid Peroxidation Byproducts

For researchers, scientists, and drug development professionals interested in the detection and quantification of lipid peroxidation byproducts, several well-established and validated methods are available. These methods utilize reagents that have been extensively documented in the scientific literature. We can provide detailed Application Notes and Protocols for these alternative reagents, including:

  • Dimedone: The non-chlorinated parent compound of this compound, which reacts with aldehydes to form fluorescent adducts.

  • Thiobarbituric Acid (TBA): The most widely used reagent for the detection of MDA, forming a colored product that can be measured spectrophotometrically.

  • N-methyl-2-phenylindole: A chromogenic reagent that reacts with MDA and HNE to yield a stable chromophore with high molar extinction, offering good sensitivity and specificity.

Should you be interested in receiving detailed protocols, data tables, and diagrams for any of these established methods, please specify your preferred reagent. We are prepared to generate the comprehensive documentation you require for a validated approach to detecting lipid peroxidation byproducts.

References

Application Notes and Protocols for the Quantification of Aldehydes in Environmental Samples Using Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a significant class of organic compounds that are of interest in environmental monitoring due to their potential toxicity and role in atmospheric chemistry. Their quantification in various environmental matrices, such as water and air, is crucial for assessing environmental quality and human exposure risks. Chlorodimedone, a chlorinated derivative of dimedone, is a reagent that can be utilized for the derivatization of aldehydes to facilitate their detection and quantification. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent for the spectrophotometric and chromatographic analysis of aldehydes in environmental samples.

The methodology is based on the well-established reaction of dimedone and related 1,3-dicarbonyl compounds with aldehydes. This reaction proceeds via a Knoevenagel condensation followed by a Michael addition, forming a stable derivative that can be readily quantified. While specific performance data for this compound is not extensively available in published literature, the protocols provided are based on established methods for the closely related and widely used reagent, dimedone. Researchers should consider these protocols as a starting point and may need to optimize them for their specific application and instrumentation.

Principle of the Method

The reaction between an aldehyde and two molecules of this compound is a two-step process. The first step is a Knoevenagel condensation between the aldehyde and one molecule of this compound, catalyzed by a base (such as ammonium acetate), to form an α,β-unsaturated intermediate. This is followed by a Michael addition of a second molecule of this compound to the intermediate, yielding a stable, non-volatile derivative. This derivative can then be quantified using spectrophotometry or a separation technique like High-Performance Liquid Chromatography (HPLC).

Application Notes

Reagent Specificity: this compound is expected to react with a broad range of aliphatic and aromatic aldehydes. Due to steric hindrance, the reaction rate may be slower for branched or substituted aldehydes compared to linear aliphatic aldehydes like formaldehyde. Ketones are generally unreactive under these conditions, providing good selectivity for aldehydes.

Sample Matrix Considerations: Environmental samples can be complex, and matrix components may interfere with the analysis. For aqueous samples, filtration is recommended to remove particulate matter. For air samples, aldehydes are typically trapped in a suitable solvent or on a sorbent tube before derivatization. Sample cleanup using solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering compounds.

Method Selection:

  • Spectrophotometry: This method is suitable for the rapid determination of total aldehyde concentration. It is a cost-effective and straightforward technique but lacks the specificity to quantify individual aldehydes in a mixture.

  • High-Performance Liquid Chromatography (HPLC): When coupled with UV or fluorescence detection, HPLC allows for the separation and quantification of individual aldehyde-chlorodimedone derivatives. This provides a more detailed profile of the aldehyde content in a sample. A pre-column derivatization approach is generally favored for its simplicity.

Limitations and Considerations:

  • The protocols provided are based on the reactivity of dimedone. The presence of the chloro group in this compound may influence the reaction kinetics, the optimal pH, and the spectroscopic properties (e.g., absorption maximum) of the derivative. Method validation and optimization are crucial.

  • The purity of the this compound reagent is critical for accurate quantification.

  • As with any derivatization method, the reaction must be driven to completion to ensure accurate results. Reaction time and temperature should be optimized.

Reaction Pathway

cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition Aldehyde Aldehyde Intermediate α,β-Unsaturated Intermediate Aldehyde->Intermediate + this compound - H2O Chlorodimedone_1 This compound Derivative Stable Derivative Intermediate->Derivative + this compound Chlorodimedone_2 This compound

Caption: Reaction pathway of an aldehyde with this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Total Aldehydes

This protocol is adapted from established methods for dimedone.

1. Reagents and Materials:

  • This compound reagent: 0.2% (w/v) solution in 50:50 (v/v) ethanol/water.

  • Ammonium acetate buffer: 2.5 M, pH 6.5.

  • Formaldehyde stock solution: 1000 mg/L.

  • Working standard solutions: Prepared by diluting the stock solution with deionized water to concentrations ranging from 0.5 to 10 mg/L.

  • Environmental water sample.

  • Spectrophotometer.

  • Glass vials with screw caps.

  • Water bath or heating block.

2. Experimental Workflow:

cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Environmental Sample (e.g., Water) Mix Mix Sample/Standard, This compound, and Buffer Sample->Mix Standards Aldehyde Standards Standards->Mix Reagent This compound Reagent Reagent->Mix Heat Heat at 60°C for 30 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance (e.g., at 390-420 nm) Cool->Measure Quantify Quantify using Calibration Curve Measure->Quantify

Caption: Workflow for spectrophotometric analysis of aldehydes.

3. Procedure:

  • Sample Preparation: Filter the environmental water sample through a 0.45 µm filter to remove suspended particles.

  • Derivatization:

    • Pipette 2.0 mL of the filtered sample, each working standard, and a deionized water blank into separate glass vials.

    • Add 1.0 mL of the ammonium acetate buffer to each vial.

    • Add 1.0 mL of the this compound reagent to each vial.

    • Cap the vials tightly and mix well.

    • Heat the vials in a water bath at 60°C for 30 minutes.

    • Remove the vials and allow them to cool to room temperature.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption for the aldehyde-chlorodimedone derivative. (Note: This will need to be determined experimentally, but a starting range of 390-420 nm is suggested based on similar derivatives).

    • Zero the spectrophotometer using the reagent blank.

    • Measure the absorbance of each standard and the sample.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of total aldehydes in the sample from the calibration curve.

Protocol 2: HPLC-UV Determination of Aldehydes

This protocol outlines a pre-column derivatization method followed by HPLC-UV analysis.

1. Reagents and Materials:

  • This compound derivatization reagent: 50 mM in acetonitrile.

  • Ammonium acetate: 1 M in water.

  • Aldehyde standard mix: 10 mg/L of each target aldehyde in acetonitrile.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • HPLC system with a UV detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Syringe filters (0.22 µm).

2. Experimental Workflow:

cluster_prep Sample & Reagent Prep cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Environmental Sample (e.g., Air Extract) Mix Mix Sample/Standard with This compound & Catalyst Sample->Mix Standards Aldehyde Standards Standards->Mix React React at Room Temp (e.g., 60 min) Mix->React Filter Filter through 0.22 µm filter React->Filter Inject Inject onto HPLC-UV Filter->Inject Analyze Separate & Detect Derivatives Inject->Analyze

Caption: Workflow for HPLC analysis of aldehydes.

3. Procedure:

  • Sample Preparation:

    • For water samples, a pre-concentration step using SPE may be required.

    • For air samples, extract the collection tube with acetonitrile.

  • Derivatization:

    • In a vial, mix 500 µL of the sample or standard with 100 µL of 1 M ammonium acetate and 200 µL of 50 mM this compound in acetonitrile.

    • Vortex the mixture and let it react at room temperature for 60 minutes, protected from light.

  • HPLC Analysis:

    • Filter the derivatized solution through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.

    • HPLC Conditions (starting point):

      • Column: C18 (4.6 mm x 150 mm, 5 µm)

      • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile. Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at the absorbance maximum of the derivatives (determine experimentally, start at 295 nm based on dimedone derivatives).

      • Column Temperature: 30°C.

  • Quantification:

    • Identify the peaks of the aldehyde-chlorodimedone derivatives in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify each aldehyde using a calibration curve generated from the peak areas of the corresponding standards.

Quantitative Data

The following table summarizes typical performance data for the determination of aldehydes using dimedone , a closely related reagent. This data is provided for illustrative purposes and may not be directly representative of the performance of this compound. It is imperative that users perform their own method validation for this compound.

ParameterFormaldehydeAcetaldehydePropionaldehyde
Linearity (r²) > 0.998> 0.997> 0.998
Limit of Detection (LOD) 0.05 µM0.1 µM0.1 µM
Limit of Quantification (LOQ) 0.15 µM0.3 µM0.3 µM
Recovery in Water (%) 95 - 10592 - 10394 - 106

Data is hypothetical and based on typical performance of dimedone-based methods found in the literature.

Conclusion

This compound presents a viable option for the derivatization and subsequent quantification of aldehydes in environmental samples. The provided protocols for spectrophotometric and HPLC analysis, adapted from established methods using the analogous reagent dimedone, offer a solid foundation for method development. Researchers and scientists are strongly encouraged to perform in-house validation and optimization to ensure the accuracy and reliability of their results for their specific sample types and analytical instrumentation. This includes determining the optimal reaction conditions, the absorption maximum of the this compound derivatives, and the chromatographic separation parameters.

Application Notes and Protocols: High-Performance Liquid Chromatography for the Analysis of Formaldehyde-Dimedone Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde is a reactive aldehyde that can be found in various biological and environmental samples. Its detection and quantification are crucial due to its potential toxicity and role in various chemical processes. A common and effective method for analyzing formaldehyde involves derivatization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) to form a stable adduct, often referred to as formaldemedone. This adduct can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. This document provides a detailed protocol for the determination of formaldehyde as its dimedone adduct in biological samples.

Principle

The method is based on the reaction of formaldehyde with dimedone to form a stable, non-volatile derivative, formaldemedone. This adduct exhibits strong UV absorbance, allowing for sensitive detection by HPLC. The separation is typically achieved on a reversed-phase C18 column.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of formaldehyde-dimedone adducts, compiled from various studies.

ParameterValueReference
Retention Time ~2.8 min[1]
Limit of Detection (LOD) 1.6 - 2.6 mg/kg[2]
Limit of Quantification (LOQ) 2.7 - 5.7 mg/kg[2]
Linearity Range 1 - 100 mg/L[1]
Recovery 90.6% - 108.7%[2]
UV Detection Wavelength 254 - 258 nm[3][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of formaldehyde-dimedone adducts.

Reagents and Materials
  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Dimedone

  • Formaldehyde standard solution

  • Target sample (e.g., biological tissue, cell culture media)

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis detector

    • Reversed-phase C18 column (e.g., Hypersil C-18)[4]

    • Autosampler

    • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Preparation and Derivatization
  • Extraction and Derivatization Solution: Prepare a solution of dimedone in methanol. The concentration may need to be optimized depending on the expected formaldehyde concentration in the sample.

  • Sample Extraction: Homogenize the biological sample in the methanolic dimedone solution.[5] This step serves to both extract formaldehyde and initiate the derivatization reaction.

  • Incubation: Allow the mixture to react for a specified period to ensure complete derivatization. The reaction can be performed at room temperature or slightly elevated temperatures.

  • Clarification: Centrifuge the sample to pellet any solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Hypersil C-18).[4]

    • Mobile Phase: A mixture of methanol and water, for instance, a 60:40 (v/v) ratio.[4] Isocratic elution is often sufficient.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

    • Detection: UV detector set at approximately 258 nm.[4]

  • Calibration:

    • Prepare a series of standard solutions of formaldehyde of known concentrations.

    • Derivatize these standards with dimedone using the same procedure as for the samples.

    • Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area or peak height against concentration.

  • Sample Analysis:

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the formaldemedone peak based on its retention time, which should match that of the derivatized standard.

    • Quantify the amount of formaldemedone in the sample by comparing its peak area/height to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of formaldehyde-dimedone adducts.

Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction with Methanolic Dimedone Sample->Extraction Derivatization Formation of Formaldemedone Extraction->Derivatization Clarification Centrifugation & Filtration Derivatization->Clarification HPLC HPLC Separation (C18 Column) Clarification->HPLC Detection UV Detection (~258 nm) HPLC->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result Formaldehyde Concentration Quantification->Result

Caption: Workflow for HPLC analysis of formaldehyde-dimedone adducts.

Reaction of Formaldehyde with Dimedone

The following diagram illustrates the chemical reaction between formaldehyde and dimedone to form the formaldemedone adduct.

Reaction cluster_product Product Formaldehyde Formaldehyde (HCHO) Adduct Formaldemedone Adduct Formaldehyde->Adduct Dimedone 2x Dimedone Dimedone->Adduct

Caption: Reaction of formaldehyde with dimedone to form formaldemedone.

References

Application Notes and Protocols: Chlorodimedone as a Scavenger for Reactive Chlorine Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorodimedone as a scavenger for reactive chlorine species (RCS), with a focus on its application in research and drug development. Detailed protocols for key experiments are provided, along with quantitative data on its reactivity and visualizations of relevant pathways and workflows.

Introduction

Reactive chlorine species (RCS) are a group of highly reactive molecules, including hypochlorous acid (HOCl), chlorine gas (Cl₂), and various chlorine-centered radicals (e.g., Cl•, Cl₂•⁻), that are generated endogenously by enzymes such as myeloperoxidase (MPO) in neutrophils during inflammation. While essential for host defense against pathogens, excessive or misplaced production of RCS can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases, including atherosclerosis and neurodegenerative disorders.

This compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) is a valuable chemical tool for studying the role of RCS, particularly hypochlorous acid, in biological systems. Its reaction with HOCl leads to a measurable change in its absorbance, forming the basis of the monothis compound (MCD) assay used to quantify HOCl production. By acting as a scavenger, this compound can also be employed to mitigate the effects of RCS in cellular and biochemical assays, helping to elucidate the specific contributions of these oxidants to biological processes.

Data Presentation

Table 1: Reactivity of this compound and Other Scavengers with Hypochlorous Acid (HOCl)

Scavenger/SubstrateSecond-Order Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹)Reference
Monothis compoundMajor reaction pathway is with HOCl, but a specific rate constant is not readily available in the cited literature.[1][2][1][2]
Methionine3.8 x 10⁷[3]
Cysteine3.0 x 10⁷[3]
TaurineUsed to trap HOCl, forming a stable chloramine.[4][4]
Ascorbate (Vitamin C)~10⁶[5]

Table 2: Reactivity of Various Compounds with Other Reactive Chlorine Species

Reactive SpeciesSubstrateSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Chlorine Atom (Cl•)Benzene1.4 x 10⁹[6]
Palmitic Acid0.7 - 2.2 x 10⁻¹² (cm³ molecule⁻¹ s⁻¹)[7]
Dichloride Radical Anion (Cl₂•⁻)Phenol2.5 x 10⁸[8]
Nitrite2.5 x 10⁸[8]
Chlorine Monoxide Radical (ClO•)Itself (decay reaction)10¹¹⁸⁹ exp(-1150/T) (cm³ mol⁻¹ s⁻¹)[9]

Experimental Protocols

Protocol 1: Monothis compound (MCD) Assay for Measuring Myeloperoxidase (MPO) Activity

This protocol describes the use of the monothis compound assay to measure the production of hypochlorous acid by myeloperoxidase. The assay is based on the chlorination of monothis compound by HOCl, which results in a decrease in absorbance at 290 nm.

Materials:

  • Myeloperoxidase (MPO), human or equine

  • Monothis compound (MCD)

  • Hydrogen peroxide (H₂O₂)

  • Potassium chloride (KCl)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a stock solution of MCD: Dissolve monothis compound in the sodium phosphate buffer to a final concentration of 1 mM.

  • Prepare the reaction mixture: In a quartz cuvette, combine the following reagents in the specified final concentrations:

    • 50 mM Sodium phosphate buffer, pH 7.4

    • 100 mM KCl

    • 50 µM MCD

    • Purified MPO (concentration to be optimized, typically in the nM range)

  • Initiate the reaction: Add H₂O₂ to the reaction mixture to a final concentration of 100 µM.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 290 nm at 37°C for a set period (e.g., 5-10 minutes).

  • Calculate MPO activity: The rate of decrease in absorbance is proportional to the rate of HOCl production. The molar extinction coefficient for MCD at 290 nm is approximately 1.15 x 10⁴ M⁻¹cm⁻¹. The rate of HOCl production can be calculated using the Beer-Lambert law.

Protocol 2: Use of this compound as an HOCl Scavenger in Activated Neutrophils

This protocol details the use of this compound to scavenge HOCl produced by activated neutrophils, which can be used to assess the role of HOCl in neutrophil-mediated processes.

Materials:

  • Isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (for neutrophil stimulation)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Assay-specific reagents (e.g., fluorescent probes for downstream measurements)

Procedure:

  • Isolate human neutrophils: Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation.

  • Prepare neutrophil suspension: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate with this compound: Add this compound to the neutrophil suspension at the desired final concentration (e.g., 10-100 µM) and incubate for 15-30 minutes at 37°C. This allows for the uptake of this compound by the cells.

  • Stimulate neutrophils: Add a stimulating agent such as PMA (e.g., 100 ng/mL) or opsonized zymosan to activate the neutrophils and induce the respiratory burst and HOCl production.

  • Incubate and measure: Incubate the cells for the desired time period at 37°C. Following incubation, proceed with the specific downstream assay to measure the biological effect of interest (e.g., cell death, protein oxidation, etc.).

  • Include controls:

    • Unstimulated neutrophils (no PMA/zymosan)

    • Stimulated neutrophils without this compound

    • Vehicle control (if this compound is dissolved in a solvent)

  • Analyze data: Compare the results from the this compound-treated group to the control groups to determine the extent to which HOCl scavenging by this compound modulates the measured biological outcome.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the use of this compound as an RCS scavenger.

Myeloperoxidase_Pathway cluster_Neutrophil Neutrophil Phagosome NADPH_Oxidase NADPH Oxidase Superoxide O₂⁻• NADPH_Oxidase->Superoxide Produces O2 O₂ O2->NADPH_Oxidase Substrate H2O2 H₂O₂ Superoxide->H2O2 Dismutation MPO Myeloperoxidase (MPO) H2O2->MPO Substrate HOCl HOCl MPO->HOCl Produces Cl_ion Cl⁻ Cl_ion->MPO Substrate This compound This compound HOCl->this compound Reacts with Cellular_Damage Cellular Damage HOCl->Cellular_Damage Causes Chlorinated_Dimedone Chlorinated Dimedone This compound->Chlorinated_Dimedone Forms

Caption: Myeloperoxidase pathway for HOCl production and scavenging by this compound.

MCD_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Measurement and Analysis Buffer Prepare 50 mM Phosphate Buffer (pH 7.4) Mix Combine Buffer, KCl, MCD, and MPO in a cuvette Buffer->Mix MCD_Sol Prepare 1 mM MCD Stock Solution MCD_Sol->Mix MPO_Sol Prepare MPO Solution MPO_Sol->Mix H2O2_Sol Prepare H₂O₂ Solution Initiate Initiate reaction with H₂O₂ Mix->Initiate Monitor Monitor Absorbance at 290 nm Initiate->Monitor Calculate Calculate Rate of HOCl Production Monitor->Calculate Scavenging_Logic RCS Reactive Chlorine Species (RCS) Biological_Target Biological Target (e.g., Protein, Lipid) RCS->Biological_Target Reacts with This compound This compound (Scavenger) RCS->this compound Reacts with Oxidative_Damage Oxidative Damage Biological_Target->Oxidative_Damage Leads to Inert_Product Inert Product This compound->Inert_Product Forms No_Damage Prevention of Damage Inert_Product->No_Damage Results in

References

Troubleshooting & Optimization

Troubleshooting low yield in Chlorodimedone-aldehyde condensation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chlorodimedone-aldehyde condensation reactions, a variant of the Hantzsch dihydropyridine synthesis.

Troubleshooting Guide: Low Yields

This guide addresses common issues encountered during the this compound-aldehyde condensation reaction that can lead to diminished product yields.

Question: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this condensation reaction can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the reaction.[1][2][3]

  • Inefficient Catalysis: The choice and amount of catalyst can significantly impact the reaction rate and yield.[4][5]

  • Presence of Impurities: Water or other impurities in reactants and solvents can interfere with the reaction.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.[6]

  • Product Precipitation Issues: Incomplete precipitation or loss of product during filtration can lead to artificially low yields.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.[7]

Question: How do I choose the optimal solvent and temperature for my reaction?

Answer: The choice of solvent and temperature is critical for maximizing yield.

  • Solvent Selection: While ethanol is a common solvent for Hantzsch-type reactions, greener and more efficient options have been explored.[1][8] Water has been shown to be an excellent medium for this reaction, often leading to higher yields and easier workup.[2] Glycerol has also been used effectively as a green solvent.[1] The polarity of the solvent can influence the reaction pathway and the formation of byproducts.[8]

  • Temperature Optimization: The optimal temperature can vary depending on the specific aldehyde and catalyst used. While some reactions proceed well at room temperature, others may require heating to achieve a reasonable rate and yield.[1][9] It is advisable to perform small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, and reflux) to determine the optimal condition for your specific substrates. Increasing the temperature can sometimes lead to the decomposition of reactants or products, so careful optimization is key.[1]

Question: What are the most effective catalysts for this reaction, and how do I choose one?

Answer: A variety of catalysts can be employed for the this compound-aldehyde condensation. The choice of catalyst can significantly influence the reaction time and yield.

  • Common Catalysts: Commonly used catalysts include weak bases like piperidine or pyridine, as well as Lewis acids and solid acid catalysts.[10]

  • Green Catalysts: More environmentally friendly options such as ceric ammonium nitrate (CAN) and melamine trisulfonic acid (MTSA) have been shown to be highly effective, often under solvent-free conditions.[4][5]

  • Catalyst Loading: The amount of catalyst should be optimized. Typically, a catalytic amount (e.g., 5-10 mol%) is sufficient. Excessive catalyst loading may not necessarily improve the yield and can complicate purification.

Question: I am observing multiple spots on my TLC plate. What are the possible side products?

Answer: The formation of side products is a common reason for low yields. In the Hantzsch reaction, several side reactions can occur:

  • Knoevenagel Adduct: The initial condensation product of the aldehyde and one molecule of this compound (a Knoevenagel adduct) may be present if the reaction does not go to completion.[11][12]

  • Michael Adduct: An intermediate formed by the Michael addition of the second this compound molecule to the Knoevenagel adduct might be observed.

  • Oxidized Product: The dihydropyridine product can be oxidized to the corresponding pyridine derivative, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[6]

  • 1,2-Dihydropyridine Isomer: While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the 1,2-dihydropyridine regioisomer has been reported under certain conditions.[13]

To identify these byproducts, it is recommended to isolate them and characterize them using spectroscopic techniques such as NMR and mass spectrometry.

Question: My product seems to be lost during the workup and purification. How can I improve my recovery?

Answer: Product loss during isolation and purification is a frequent issue. Here are some tips to minimize these losses:

  • Crystallization/Precipitation: Ensure complete precipitation of the product from the reaction mixture. Cooling the mixture on an ice bath can often improve the yield of the solid product.

  • Filtration: Use appropriate filter paper and ensure that all of the product is transferred to the filter. Wash the collected solid with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.

  • Recrystallization: When recrystallizing the product to improve purity, use a minimal amount of a suitable hot solvent. Using too much solvent will result in a lower recovery of the purified product. Allow the solution to cool slowly to form larger crystals, which are easier to filter.

  • Chromatography: If column chromatography is used for purification, carefully select the eluent system to ensure good separation of the desired product from impurities. Dry loading the crude product onto the column can sometimes improve separation and reduce streaking.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound-aldehyde condensation?

A1: The reaction proceeds via a multi-step mechanism that is a variation of the Hantzsch dihydropyridine synthesis. It involves an initial Knoevenagel condensation between the aldehyde and one equivalent of this compound, followed by the formation of an enamine from the second equivalent of this compound and a nitrogen source (like ammonium acetate). A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the final dihydropyridine product.[8][11][12]

Q2: Can I use aromatic and aliphatic aldehydes in this reaction?

A2: Yes, both aromatic and aliphatic aldehydes are generally suitable for this reaction. However, the reactivity of the aldehyde can affect the reaction conditions required. Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.[8]

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for prolonged reaction times or when using sensitive reagents. This helps to prevent the oxidation of the dihydropyridine product to the corresponding pyridine derivative, which can be a significant side reaction.[6]

Q4: My product is an oil and does not solidify. What should I do?

A4: If the product is an oil, it may be due to impurities or the inherent nature of the product. Try the following:

  • Trituration: Add a non-polar solvent like hexane or diethyl ether and scratch the inside of the flask with a glass rod to induce crystallization.

  • Purification: Purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.

  • Solvent Evaporation: If the product is pure, try dissolving it in a minimal amount of a volatile solvent and then slowly evaporating the solvent.

Q5: How can I confirm the structure of my final product?

A5: The structure of the final dihydropyridine product can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the N-H and C=O bonds.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of a Model this compound-Aldehyde Condensation

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine10EthanolReflux675[10]
Ceric Ammonium Nitrate (CAN)10Solvent-free800.592[4]
Melamine Trisulfonic Acid (MTSA)5Solvent-free60195[5]
p-Toluenesulfonic acid (PTSA)10Water (SDS micelles)Ultrasound196[6]
No Catalyst-Water100 (sealed tube)488[2]

Note: The model reaction is the condensation of an aromatic aldehyde with dimedone and a nitrogen source. Yields are indicative and may vary based on the specific substrates used.

Table 2: Influence of Solvent and Temperature on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux878[1]
Methanol30585[14]
AcetonitrileReflux672[1]
TolueneReflux1065[1]
ChloroformReflux868[1]
Glycerol110292[1]
Water100 (sealed tube)488[2]

Note: The data presented is a compilation from various sources and represents typical trends. Optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

General Protocol for this compound-Aldehyde Condensation (Hantzsch Synthesis)

  • In a round-bottom flask, combine the aldehyde (1 mmol), this compound (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Add the chosen solvent (e.g., ethanol, water, or glycerol) or proceed under solvent-free conditions.

  • If a catalyst is used, add it to the reaction mixture (typically 5-10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature or heated) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the limiting reactant on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • If no solid forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods (NMR, MS, IR).

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Chlorodimedone1 This compound (1 eq) Chlorodimedone1->Knoevenagel Chlorodimedone2 This compound (1 eq) Enamine_Formation Enamine Formation Chlorodimedone2->Enamine_Formation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Crude_Product Crude Dihydropyridine Cyclization_Dehydration->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure Dihydropyridine Purification->Final_Product

Caption: Experimental workflow for the this compound-Aldehyde condensation.

Side_Reactions Reactants Aldehyde + this compound + Nitrogen Source Main_Product 1,4-Dihydropyridine (Desired Product) Reactants->Main_Product Main Pathway Side_Product1 Knoevenagel Adduct (Incomplete Reaction) Reactants->Side_Product1 Incomplete Condensation Side_Product3 1,2-Dihydropyridine (Isomer) Reactants->Side_Product3 Alternative Cyclization Side_Product4 Michael Adduct (Intermediate) Reactants->Side_Product4 Stalled Reaction Side_Product2 Oxidized Pyridine Main_Product->Side_Product2 Oxidation

Caption: Potential side reactions leading to low yield.

References

How to overcome Chlorodimedone insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorodimedone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) is a chemical compound used in various research applications, notably as a reagent in assays for measuring the chlorination activity of myeloperoxidase (MPO).[1] Its inherent hydrophobicity makes it poorly soluble in water and aqueous buffers, which can lead to precipitation and inaccurate results in biological and biochemical assays.[2][3]

Q2: What are the general strategies to dissolve this compound in aqueous buffers?

Overcoming the insolubility of hydrophobic compounds like this compound typically involves several methods:

  • Co-solvency : Utilizing a water-miscible organic solvent in which this compound is soluble to create a stock solution, which is then diluted into the aqueous buffer.[4] Dimethyl sulfoxide (DMSO) is a common and effective co-solvent for this purpose.[5]

  • pH Adjustment : Although less common for neutral compounds, altering the pH of the buffer can sometimes improve the solubility of acidic or basic compounds. The effect of pH on this compound solubility has not been extensively documented.

  • Use of Surfactants : Non-ionic surfactants can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Micronization : Reducing the particle size of the solid compound can increase its surface area and improve the dissolution rate, though it does not change the equilibrium solubility.[6]

For most laboratory applications, the co-solvent approach with DMSO is the most practical and widely used method.

Q3: What is the recommended starting solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[5] this compound is readily soluble in DMSO.[5] Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of hydrophobic compounds.[7][8]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your experimental medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant adverse effects.[5][9][10] However, sensitive cell lines or primary cells may require even lower concentrations, typically at or below 0.1% (v/v).[6][9] It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your specific experimental system.[10]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer.

Workflow for Troubleshooting Precipitation:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed q1 Is the final DMSO concentration > 1%? start->q1 sol1 Decrease final DMSO concentration. Prepare a more concentrated stock in DMSO if necessary. q1->sol1 Yes q2 Was the stock solution added too quickly to the buffer? q1->q2 No sol1->q2 sol2 Add the stock solution dropwise while vortexing or stirring the buffer. q2->sol2 Yes q3 Is the final concentration of This compound too high for the buffer system? q2->q3 No sol2->q3 sol3 Lower the final working concentration. Consider using a small amount of a non-ionic surfactant (e.g., Tween-20). q3->sol3 Yes end Solution Stable q3->end No sol3->end

Caption: A flowchart for troubleshooting this compound precipitation.

Detailed Steps:

  • Check Final DMSO Concentration : Ensure the final concentration of DMSO in your aqueous buffer is at a non-toxic and solubilizing level, ideally below 0.5%.[5][9][10]

  • Optimize the Dilution Method :

    • Add the this compound stock solution to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Pre-warming the aqueous buffer may sometimes help, but be mindful of the temperature stability of other components in your buffer.

  • Consider a Serial Dilution Approach : Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent before the final dilution into the 100% aqueous buffer.

  • Incorporate a Surfactant : If precipitation persists at the desired final concentration, consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your aqueous buffer to aid in solubilization.

Issue 2: Inconsistent results in a Myeloperoxidase (MPO) activity assay.

Inconsistent results can arise from improper handling of this compound, which is a key reagent in MPO chlorination assays.[1]

Myeloperoxidase Signaling and this compound Interaction:

MPO_Pathway cluster_MPO Myeloperoxidase (MPO) Catalytic Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (MPO-H₂O₂ Complex) MPO_Fe3->Compound_I Oxidation Compound_I->MPO_Fe3 Chlorination Cycle Compound_II Compound II Compound_I->Compound_II Peroxidation Cycle (minor pathway with This compound) Cl_ion Cl⁻ Compound_II->MPO_Fe3 Reduction H2O2 H₂O₂ H2O2->MPO_Fe3 HOCl Hypochlorous Acid (HOCl) Cl_ion->HOCl Oxidation by Compound I This compound This compound HOCl->this compound Chlorination This compound->Compound_I Inhibition of Chlorination Dithis compound Dithis compound (Measured Product) This compound->Dithis compound

Caption: Myeloperoxidase catalytic cycle and the role of this compound.

Troubleshooting Steps:

  • Freshly Prepare this compound Solutions : Due to its reactivity, it is crucial to prepare fresh working solutions of this compound for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

  • Protect from Light : Protect the this compound stock solution and working solutions from light to prevent photodegradation.

  • Ensure Complete Solubilization : Before adding to the assay, visually inspect your this compound working solution to ensure there is no precipitate. Even a small amount of undissolved compound can lead to significant variability in results.

  • Standardize Incubation Times : The reaction of this compound in MPO assays is time-dependent. Ensure that incubation times are precisely controlled across all samples.

  • Vehicle Control is Critical : Always include a vehicle control (assay buffer with the same final concentration of DMSO but without this compound) to account for any effects of the solvent on the assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh out the required amount of this compound. For a 1 mL of 100 mM solution, you will need 17.46 mg (Molecular Weight = 174.62 g/mol ).

  • Transfer the solid this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilizing this compound in Aqueous Buffer for a Cell-Based Assay

This protocol provides a method for preparing a 100 µM working solution of this compound in a typical cell culture medium, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an Intermediate Dilution :

    • In a sterile microcentrifuge tube, prepare a 1:100 intermediate dilution of the 100 mM stock solution in cell culture medium. To do this, add 5 µL of the 100 mM stock to 495 µL of pre-warmed medium. This results in a 1 mM intermediate solution with 1% DMSO.

    • Vortex immediately and thoroughly after adding the stock solution.

  • Prepare the Final Working Solution :

    • In a separate sterile tube, prepare a 1:10 final dilution of the 1 mM intermediate solution in pre-warmed cell culture medium. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed medium.

    • This results in a final working concentration of 100 µM this compound with a final DMSO concentration of 0.1%.

    • Mix thoroughly by gentle inversion or pipetting.

  • Use Immediately : Use the final working solution immediately in your cell-based assay.

Quantitative Data Summary:

ParameterValueReference/Note
This compound Molecular Weight 174.62 g/mol ---
Solubility in Water Insoluble[2][3]
Solubility in DMSO Soluble[5]
Recommended Max. DMSO in Cell Culture 0.1% - 0.5% (v/v)[5][6][9][10]
Typical Stock Solution Concentration 10 - 100 mM in DMSOGeneral laboratory practice
Typical Working Concentration Varies by assay (e.g., 10-100 µM)Dependent on experimental design

References

Technical Support Center: Chlorodimedone (Dimedone) Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing chlorodimedone (also known as dimedone or 5,5-dimethyl-1,3-cyclohexanedione) in spectrophotometric assays.

Assay Principle Overview

The this compound assay is a widely used spectrophotometric method for the quantitative determination of aldehydes, particularly formaldehyde. The principle is based on the Hantzsch reaction, where two molecules of this compound condense with one molecule of an aldehyde in the presence of an ammonium salt (acting as a catalyst) and a weak acid. This reaction forms a lutidine derivative, which is a colored and/or fluorescent compound that can be quantified by measuring its absorbance at a specific wavelength.

Reaction Mechanism

The fundamental reaction involves the condensation of an aldehyde with two molecules of this compound.

cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (e.g., Formaldehyde) Product Bis-dimedone Adduct (Measurable Chromophore) Aldehyde->Product + This compound 2x this compound This compound->Product +

Caption: Reaction of an aldehyde with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound-based assays in a question-and-answer format.

General Questions

Q1: What is the optimal wavelength for measuring the product of the this compound-aldehyde reaction?

The optimal wavelength can vary depending on the specific aldehyde being measured and the reaction conditions. For formaldehyde, the resulting derivative is often measured in the range of 410-420 nm. However, it is always recommended to perform a wavelength scan of the final product to determine the precise absorption maximum (λmax) for your specific experimental setup.

Q2: Is the reaction specific to formaldehyde?

While the assay is highly sensitive for formaldehyde, it is not entirely specific. Other aliphatic aldehydes can also react with this compound, although the reaction kinetics and the molar absorptivity of the resulting products may differ. Ketones generally do not interfere. If your sample contains a mixture of aldehydes, chromatographic separation prior to quantification may be necessary for accurate results.

Troubleshooting Common Problems

Q3: My blank/background reading is unexpectedly high. What are the possible causes and solutions?

High background absorbance can obscure your signal and reduce the accuracy of your measurements. Here is a workflow to diagnose the issue:

Start High Background Reading Q1 Are reagents freshly prepared? Start->Q1 Sol1 Prepare fresh reagents, especially the this compound solution. Q1->Sol1 No Q2 Is the sample matrix colored or turbid? Q1->Q2 Yes Sol1->Q2 Sol2 Prepare a 'sample blank' containing the sample matrix but no this compound. Subtract this reading from your sample reading. Q2->Sol2 Yes Q3 Are you using plastic labware? Q2->Q3 No Sol2->Q3 Sol3 Switch to glass tubes/cuvettes. If using plastic, test for leachates by incubating buffer alone in the plasticware. Q3->Sol3 Yes End Problem Resolved Q3->End No Sol3->End Start Low or No Signal Q1 Is the reaction buffer pH correct? Start->Q1 Sol1 Verify pH of the buffer with a calibrated meter. The reaction is pH-sensitive. Q1->Sol1 No Q2 Are incubation time and temperature adequate? Q1->Q2 Yes Sol1->Q2 Sol2 Increase incubation time or temperature according to a validated protocol. Ensure consistent temperature control. Q2->Sol2 No Q3 Has the this compound solution degraded? Q2->Q3 Yes Sol2->Q3 Sol3 Prepare a fresh stock solution. This compound in solution can be light-sensitive and degrade over time. Q3->Sol3 Yes End Problem Resolved Q3->End No Sol3->End

Preventing degradation of Chlorodimedone reagent during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Chlorodimedone to prevent degradation, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: For long-term storage (months to years), it is recommended to store this compound at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q2: How should I handle the this compound reagent upon receipt?

A2: this compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Upon receipt, it is best practice to transfer it to the recommended storage conditions as soon as possible.

Q3: Is this compound sensitive to light or moisture?

A3: Yes, this compound should be stored in a dry, dark environment.[1] It is also noted to be moisture-sensitive.[2] Therefore, it is crucial to store it in a tightly sealed container, protected from light.

Q4: What is the expected shelf life of this compound?

A4: If stored properly under the recommended conditions, this compound has a shelf life of over three years.[1]

Q5: In what solvents can I dissolve this compound?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is insoluble in water.[2]

Q6: How should I store stock solutions of this compound?

A6: Stock solutions of this compound can be stored at 0-4°C for short-term use (days to weeks).[1] For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or below to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of the this compound reagent.1. Verify the storage conditions (temperature, light, moisture). 2. Perform a purity check of the reagent (see Experimental Protocols section). 3. If degradation is suspected, use a fresh vial of the reagent.
Visible changes in the appearance of the solid reagent (e.g., discoloration, clumping). 1. Exposure to light. 2. Absorption of moisture.1. Discard the reagent if significant changes are observed. 2. Ensure the container is always tightly sealed and stored in the dark.
Precipitation observed in the stock solution upon storage. 1. The solution may be supersaturated. 2. The storage temperature is too low for the solvent used, causing it to freeze or reduce the solubility of this compound.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the issue persists, consider preparing a fresh, less concentrated stock solution.
Loss of reagent activity over time in solution. 1. Hydrolysis or other degradation pathways in the solvent. 2. Repeated freeze-thaw cycles.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.

2. Sample Analysis:

  • Analyze the stressed samples, along with a control sample (this compound in the same solvent, not exposed to stress), using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Protocol 2).

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Method Development:

  • Mobile Phase: Start with a mobile phase of acetonitrile and water (e.g., 50:50 v/v). If separation is not optimal, adjust the ratio or add a modifier like 0.1% trifluoroacetic acid or a buffer (e.g., phosphate buffer, pH 3-7).

  • Flow Rate: Begin with a flow rate of 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

3. Method Validation:

  • Inject the samples from the forced degradation study.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other. The resolution between peaks should ideally be greater than 1.5.

Visualizations

degradation_pathway This compound This compound Degradation Degradation This compound->Degradation undergoes Products Degradation Products Degradation->Products forms Storage Improper Storage (Light, Heat, Moisture) Storage->Degradation leads to

Caption: Factors leading to this compound degradation.

experimental_workflow cluster_storage Reagent Storage cluster_troubleshooting Troubleshooting cluster_stability Stability Assessment Solid This compound (Solid) -20°C, dark, dry Solution Stock Solution -20°C or 4°C (short-term) Solid->Solution Dissolution Problem Inconsistent Results? Solution->Problem CheckPurity Perform Purity Check (e.g., HPLC) Problem->CheckPurity Yes ForcedDeg Forced Degradation Study Problem->ForcedDeg Suspect Degradation FreshReagent Use Fresh Reagent CheckPurity->FreshReagent Degradation Confirmed HPLCDev HPLC Method Development ForcedDeg->HPLCDev Analysis Analysis of Stressed Samples HPLCDev->Analysis

Caption: Workflow for storage, troubleshooting, and stability testing.

References

Technical Support Center: Enhancing Aldehyde Detection with Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the sensitivity of aldehyde detection using Chlorodimedone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve aldehyde detection?

A1: this compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) is a derivatizing agent used to enhance the detection of aldehydes. The principle behind its effectiveness lies in its reaction with aldehydes to form a stable adduct. This derivatization process is crucial for several reasons:

  • Increased Sensitivity: Many aldehydes lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common analytical techniques like HPLC with UV or fluorescence detection. The reaction with this compound forms a derivative that is often fluorescent, significantly increasing the signal and thus the sensitivity of the measurement.

  • Improved Chromatographic Separation: Derivatization can alter the polarity and size of the aldehyde molecules, leading to better separation on a chromatography column and reducing matrix effects.

  • Enhanced Stability: Aldehydes can be volatile and reactive. Converting them into a more stable derivative prevents loss during sample preparation and analysis.

Q2: What is the mechanism of the reaction between this compound and aldehydes?

A2: The reaction between this compound and an aldehyde is a type of condensation reaction. The aldehyde's carbonyl group reacts with the active methylene group of the this compound molecule. This is followed by a cyclization and dehydration step, resulting in the formation of a stable, often fluorescent, derivative.

Q3: Can this compound be used to detect all types of aldehydes?

A3: this compound is generally effective for a wide range of aldehydes. However, the reaction kinetics and the stability of the resulting adduct can vary depending on the structure of the aldehyde (e.g., aliphatic vs. aromatic, chain length, presence of other functional groups). It is recommended to optimize the derivatization conditions for your specific aldehyde of interest.

Q4: What analytical techniques are compatible with this compound derivatization?

A4: The primary analytical technique used in conjunction with this compound derivatization is High-Performance Liquid Chromatography (HPLC), typically with fluorescence detection (FLD) due to the fluorescent nature of the adducts. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification and quantification, providing higher specificity.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental workflow.

Problem Possible Cause(s) Suggested Solution(s)
Low or no signal from the derivatized aldehyde. 1. Incomplete derivatization reaction. 2. Degradation of the this compound reagent. 3. Incorrect excitation/emission wavelengths for fluorescence detection. 4. pH of the reaction mixture is not optimal. 5. Instability of the formed adduct.1. Increase reaction time or temperature. Ensure proper mixing. 2. Use a fresh stock solution of this compound. Store the reagent protected from light and moisture. 3. Verify the fluorescence properties of the specific aldehyde-Chlorodimedone adduct. A good starting point is an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[1] 4. Adjust the pH of the reaction buffer. The reaction is often catalyzed by ammonium acetate. 5. Analyze the samples as soon as possible after derivatization.
High background noise or interfering peaks. 1. Contaminated reagents or solvents. 2. Presence of other carbonyl compounds (ketones) in the sample that may react with this compound. 3. Matrix effects from the sample.1. Use high-purity (e.g., HPLC grade) reagents and solvents. Run a blank sample to identify sources of contamination. 2. While the reaction is more favorable with aldehydes, some ketones might react under certain conditions. Optimize reaction conditions for aldehyde selectivity. 3. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization.
Poor peak shape or resolution in HPLC. 1. Inappropriate HPLC column or mobile phase. 2. Suboptimal gradient elution program. 3. Co-elution with other sample components.1. A C18 reversed-phase column is commonly used. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient). 2. Adjust the gradient profile to improve the separation of the peaks of interest. 3. Modify the sample preparation to remove interfering substances or adjust the chromatographic conditions.
Inconsistent or non-reproducible results. 1. Variability in reaction conditions (temperature, time, pH). 2. Inaccurate pipetting of reagents or samples. 3. Degradation of samples or standards over time.1. Ensure precise control over all reaction parameters. Use a temperature-controlled water bath or heating block. 2. Calibrate pipettes regularly. 3. Prepare fresh standards for each experiment and store samples appropriately (e.g., at -80°C) until analysis.

Data Presentation

AldehydeDerivatization ReagentDetection MethodLimit of Detection (LOD)Reference
Various Aliphatic Aldehydes1,3-Cyclohexanedione (CHD)RP-HPLC-FLDPicomolar range[1]
Hexanal, HeptanalPFBHAGC-MS0.006 nM, 0.005 nM[2]
Hexanal, HeptanalDNPHHPLC-UV7.90 nM, 2.34 nM[2]
Various AldehydesD-cysteineLC-MS/MS0.2-1.9 µg/L[3]
Formaldehyde, Acetaldehyde, etc.DBCEECHPLC-FLD0.2-1.78 nmol/L[4]

Experimental Protocols

The following is a detailed methodology for the derivatization of aldehydes using a reagent structurally similar to this compound, 1,3-cyclohexanedione (CHD), followed by RP-HPLC with fluorescence detection. This protocol can be adapted and optimized for use with this compound.

Materials:

  • This compound (or 1,3-cyclohexanedione)

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Aldehyde standards

  • Sample containing aldehydes

  • Reversed-phase HPLC system with a fluorescence detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Derivatization Reagent:

    • Prepare a derivatization solution containing 3.6 M ammonium acetate, 100 mM this compound (or CHD), and 42% (v/v) acetic acid in water.[1]

  • Sample and Standard Preparation:

    • Prepare stock solutions of your aldehyde standards in a suitable solvent (e.g., methanol).

    • Prepare working solutions of the standards by diluting the stock solutions.

    • For biological samples, a protein precipitation step may be necessary. Add an equal volume of ice-cold methanol to the sample, vortex, and centrifuge to pellet the protein.[1]

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution, add 100 µL of the derivatization reagent.

    • Cap the reaction vials tightly.

    • Heat the mixture at 65°C for 60 minutes.[1]

    • After heating, cool the vials to room temperature.

    • Add 200 µL of methanol to the reaction mixture.[1]

  • HPLC Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detector Settings: Excitation at 390 nm, Emission at 460 nm.[1]

    • Gradient Elution:

      • 0-2 min: 60% B

      • 2-10 min: Linear gradient from 60% to 100% B

      • 10-15 min: 100% B

      • 15-16 min: Linear gradient from 100% to 60% B

      • 16-20 min: 60% B (re-equilibration) (This is a suggested gradient and should be optimized for the specific aldehydes being analyzed.)

  • Data Analysis:

    • Identify the peaks of the derivatized aldehydes based on the retention times of the standards.

    • Quantify the aldehydes by creating a calibration curve using the peak areas of the standards.

Visualizations

Aldehyde_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aldehyde-containing Sample Mix Mix with This compound Reagent Sample->Mix Standard Aldehyde Standard Standard->Mix Heat Heat at 65°C Mix->Heat HPLC RP-HPLC Separation Heat->HPLC FLD Fluorescence Detection (Ex: 390 nm, Em: 460 nm) HPLC->FLD Data Data Acquisition and Quantification FLD->Data Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde R-CHO (Aldehyde) Condensation Condensation Aldehyde->Condensation This compound This compound This compound->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization + NH₄⁺ catalyst Adduct Stable Fluorescent Adduct Cyclization->Adduct

References

Technical Support Center: Side Reactions of Chlorodimedone with Non-Aldehyde Carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential side reactions of chlorodimedone with non-aldehyde carbonyl compounds such as ketones, esters, and amides. The information is intended for researchers, scientists, and professionals in drug development who may encounter unexpected products in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound in the presence of other carbonyl-containing molecules.

Question Possible Cause & Explanation Suggested Actions & Mitigation Strategies
Why am I observing unexpected, higher molecular weight byproducts in my reaction containing this compound and a ketone/ester/amide, especially under basic conditions? The most probable cause is a Michael addition reaction . This compound, particularly in its enol tautomer form, acts as an α,β-unsaturated ketone, which is an excellent "Michael acceptor." Ketones, esters, and amides can be deprotonated under basic conditions to form nucleophilic enolates ("Michael donors"). These enolates can then attack the β-carbon of the this compound ring, leading to the formation of a new carbon-carbon bond and an undesired byproduct.[1][2][3]1. pH Control: Maintain the reaction pH as close to neutral as possible to minimize enolate formation. If basic conditions are required for your primary reaction, consider using a weaker, non-nucleophilic base or a buffered system. 2. Order of Addition: Add the base to your reaction mixture last, and if possible, at a low temperature to control the rate of enolate formation. 3. Temperature Control: Run the reaction at the lowest temperature that allows for the desired transformation to proceed at an acceptable rate. Lower temperatures will disfavor the side reaction.
My reaction is sluggish, and I'm seeing decomposition of this compound. What could be happening? 1,3-dicarbonyl compounds, like the dimedone structure within this compound, can act as buffers and interact with acid or base catalysts. This can neutralize your catalyst and slow down the intended reaction.[4] The presence of strong bases can also lead to more complex, undesired reactions and decomposition.1. Catalyst Loading: You may need to screen catalyst loading to overcome the buffering effect of the 1,3-dicarbonyl moiety. 2. Alternative Catalysts: Consider catalysts that are less sensitive to the mild acidity of the this compound proton.
How can I confirm that a Michael addition side reaction is occurring? Characterization of the byproduct is key. The expected byproduct will have a molecular weight equal to the sum of this compound and the ketone/ester/amide, minus any small molecules lost during workup.1. Thin Layer Chromatography (TLC): A new spot on the TLC plate is the first indication of a byproduct. 2. Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weight of the components in your reaction mixture, which can confirm the presence of the suspected adduct. 3. NMR Spectroscopy: Isolate the byproduct by preparative chromatography and analyze it by ¹H and ¹³C NMR to elucidate its structure.
Are some non-aldehyde carbonyls more likely to cause these side reactions than others? Yes. The acidity of the α-proton determines the ease of enolate formation. Generally, ketones are more acidic than esters, which are more acidic than amides. Therefore, ketones are the most likely to participate in these side reactions, followed by esters. Tertiary amides are required to form enolates, as primary and secondary amides are more likely to be deprotonated at the nitrogen.[5][6]Be particularly cautious when your reaction mixture contains ketones with readily accessible α-protons, especially under basic conditions. For reactions involving esters or amides, the risk is lower but not negligible, particularly with strong bases like Lithium Diisopropylamide (LDA).

Frequently Asked Questions (FAQs)

  • Q1: What is the reactive species in these side reactions? A1: The side reaction is typically a Michael addition.[1][2] In this reaction, a nucleophilic enolate, formed by the deprotonation of a ketone, ester, or amide at the α-carbon, attacks the electrophilic β-carbon of the α,β-unsaturated system within the this compound enol.

  • Q2: Can this side reaction occur under acidic conditions? A2: It is less likely. Acidic conditions favor the formation of enols, which are much weaker nucleophiles than enolates.[5] However, other acid-catalyzed side reactions cannot be entirely ruled out, depending on the specific substrates and conditions.

  • Q3: Besides Michael addition, are there other potential side reactions? A3: While Michael addition is the most probable side reaction involving the carbonyl of another molecule, direct nucleophilic attack at the carbonyl carbons of this compound or substitution of the chlorine atom are also theoretically possible, though generally less favored for the types of nucleophiles generated from ketones, esters, and amides.

  • Q4: How does steric hindrance affect these side reactions? A4: Steric hindrance at the α-carbon of the non-aldehyde carbonyl will inhibit enolate formation and subsequent attack on this compound. Similarly, sterically hindered bases (like LDA) can influence which α-proton is removed if there are multiple options.[7]

Quantitative Data Summary

Carbonyl ClassTypical pKa of α-ProtonRelative Reactivity as a Michael DonorNotes
β-Diketones~9Very HighThese are highly acidic and readily form stabilized enolates.
β-Ketoesters~11HighReadily form stabilized enolates.
Ketones19-21ModerateCan form enolates, especially with strong bases. Most likely to be a problematic side reactant among the listed non-aldehydes.
Esters~25LowRequire strong bases (e.g., LDA) to form enolates in significant concentrations.
Tertiary Amides~30Very LowVery strong bases are required for deprotonation. Side reactions are less common.[6]

Note: pKa values are approximate and can vary based on the specific molecular structure.

Experimental Protocols

Protocol for a Model Study to Detect Potential Side Reactions of this compound with a Ketone

This protocol describes a general method to test for the formation of a Michael adduct between this compound and a model ketone, cyclohexanone, under basic conditions.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • TLC plates (silica gel)

  • Deuterated chloroform (CDCl₃) for NMR

  • HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent). Dissolve it in a minimal amount of anhydrous ethanol.

  • Addition of Ketone: Add cyclohexanone (1.1 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Add the base solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring:

    • Immediately after adding the base, take a small aliquot of the reaction mixture, quench it with a drop of dilute aqueous HCl, and spot it on a TLC plate. This is your t=0 time point.

    • Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC every 30 minutes for 2-4 hours. Use an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to develop the plate.

    • Look for the appearance of a new spot, which would indicate the formation of a new product. The product is expected to be less polar than this compound.

  • Workup and Analysis:

    • If a new product is observed, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS to check for a mass corresponding to the expected adduct (this compound + cyclohexanone).

    • If possible, purify the byproduct using column chromatography to isolate it for structural elucidation by NMR.

Visualizations

Logical Workflow for Troubleshooting Unexpected Byproducts

Troubleshooting_Workflow A Observation: Unexpected spot in TLC or peak in LC-MS B Hypothesis Generation: Is a non-aldehyde carbonyl present? Are conditions basic? A->B Consider reaction components and conditions C Hypothesize Michael Addition Side Reaction B->C If yes D Analytical Confirmation C->D E Mass Spectrometry: Does M+ correspond to (this compound + Carbonyl)? D->E Initial Check F NMR Spectroscopy: Isolate byproduct and confirm C-C bond formation D->F Full Characterization G Mitigation Strategy E->G If mass matches F->G If structure confirmed H Modify Reaction Conditions: - Lower Temperature - Change Base - Adjust pH - Alter Reagent Addition Order G->H I Problem Solved: Byproduct minimized or eliminated H->I

Caption: A logical workflow for identifying and mitigating unexpected byproducts.

Proposed Mechanism: Michael Addition of a Ketone Enolate to this compound

Michael_Addition cluster_0 Enolate Formation cluster_1 Michael Addition cluster_2 Protonation Ketone Ketone (e.g., Cyclohexanone) Enolate Nucleophilic Enolate Ketone->Enolate Deprotonation HB HB Enolate->HB This compound This compound (Michael Acceptor) Enolate->this compound C-C Bond Formation Enolate->this compound Base Base (B:⁻) Base->Ketone Adduct Intermediate Adduct (Enolate) This compound->Adduct FinalProduct Final Byproduct Adduct->FinalProduct Protonation Base_regenerated B:⁻ FinalProduct->Base_regenerated HB_protonation HB HB_protonation->Adduct

References

Technical Support Center: Regeneration of Dimedone from Chlorodimedone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on regenerating dimedone from its chlorodimedone derivatives. As direct, established protocols for this specific transformation are not widely published, this guide offers potential methods based on the well-documented principles of reductive dehalogenation of α-halo ketones.[1][2][3] The following sections provide detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in the development of a successful laboratory procedure.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle for regenerating dimedone from this compound?

The regeneration of dimedone from 2-chlorodimedone involves a reductive dehalogenation reaction. This process specifically targets the carbon-chlorine bond at the α-position to the carbonyl groups, replacing the chlorine atom with a hydrogen atom to yield the parent dimedone molecule.[1][2]

Q2: Are there established, peer-reviewed methods specifically for the dechlorination of this compound?

While the reductive dehalogenation of α-halo ketones is a well-known transformation in organic synthesis, specific, optimized protocols for 2-chlorodimedone are not extensively documented in readily available literature. The methods presented here are adapted from general procedures for α-halo ketone reduction.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the this compound starting material should gradually be replaced by a new spot corresponding to the dimedone product. It is advisable to use a co-spot (a lane with both starting material and the reaction mixture) to accurately track the conversion.

Q4: How do I confirm the identity and purity of the final product?

The identity of the regenerated dimedone can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point of the crystalline product.

Q5: Which of the proposed methods is the most environmentally friendly?

Catalytic hydrogenation is generally considered a greener method as it uses hydrogen gas as the reductant and the catalyst can often be recovered and reused. Methods involving metal reductants like zinc will generate metallic waste that requires proper disposal.

Proposed Methods for Regeneration of Dimedone

Several reductive methods can be applied to the dechlorination of this compound. The choice of method may depend on available equipment, desired scale, and tolerance for different reaction conditions. Below is a comparison of three plausible methods.

Data Presentation: Comparison of Proposed Methods
MethodTypical Reaction Time (hours)Theoretical Yield (%)Purity after initial workup (%)Key Considerations
Catalytic Hydrogenation 2 - 8> 9085 - 95Requires specialized hydrogenation equipment. Catalyst can be filtered and reused.
Zinc-Mediated Reduction 1 - 480 - 9580 - 90Cost-effective and uses standard laboratory glassware. Requires removal of zinc salts during workup.
Sodium Borohydride Reduction 4 - 1260 - 8070 - 85Potential for over-reduction of the ketone groups to alcohols.[4][5] Milder conditions may be required.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method employs a palladium catalyst and hydrogen gas to selectively remove the chlorine atom.

Materials and Reagents:

  • 2-Chlorodimedone

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Sodium acetate (optional, as a base to neutralize HCl byproduct)

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for small scale)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 2-chlorodimedone (1 equivalent) in methanol or ethanol.

  • Add sodium acetate (1.1 equivalents) if desired.

  • Carefully add 5% Pd/C (approximately 1-5 mol% of the catalyst).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude dimedone by recrystallization (e.g., from a water/acetone mixture).

Method 2: Zinc-Mediated Reduction

This classic method uses zinc dust in an acidic solvent to effect the dechlorination.[1]

Materials and Reagents:

  • 2-Chlorodimedone

  • Zinc dust

  • Glacial acetic acid or a mixture of an alcohol and a mineral acid (e.g., HCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • To a round-bottom flask, add 2-chlorodimedone (1 equivalent) and glacial acetic acid.

  • Stir the solution and add zinc dust (2-3 equivalents) portion-wise. The reaction may be exothermic.

  • Stir the mixture at room temperature or with gentle heating until TLC indicates the completion of the reaction.

  • Cool the reaction mixture and filter off the excess zinc.

  • Dilute the filtrate with water and extract with diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization.

Method 3: Sodium Borohydride Reduction

While primarily used for reducing carbonyls, sodium borohydride can sometimes effect dehalogenation, although it may be less efficient and prone to side reactions.[4][5][6]

Materials and Reagents:

  • 2-Chlorodimedone

  • Sodium borohydride (NaBH₄)

  • Ethanol or isopropanol

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 2-chlorodimedone (1 equivalent) in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) in small portions.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 more times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the crude product for subsequent purification.

Visualizations

Chemical Reaction Pathway

G Figure 1: Regeneration of Dimedone from 2-Chlorodimedone This compound 2-Chlorodimedone Dimedone Dimedone This compound->Dimedone [H]

Caption: General reaction scheme for the reductive dechlorination of 2-chlorodimedone.

Troubleshooting Workflow: Low Product Yield

G Figure 2: Troubleshooting Workflow for Low Product Yield start Low Product Yield Observed check_completion Was the reaction complete by TLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction was Complete check_completion->complete Yes solution_incomplete1 Increase reaction time or temperature. incomplete->solution_incomplete1 solution_incomplete2 Add more reducing agent. incomplete->solution_incomplete2 check_workup Any issues during workup? (e.g., emulsion, product in aqueous layer) complete->check_workup workup_issue Workup Problem check_workup->workup_issue Yes no_workup_issue No Obvious Workup Issues check_workup->no_workup_issue No solution_workup1 Re-extract aqueous layer. workup_issue->solution_workup1 solution_workup2 Break emulsion with brine. workup_issue->solution_workup2 check_purification Was there significant loss during purification? no_workup_issue->check_purification purification_issue Purification Loss check_purification->purification_issue Yes solution_purification Optimize recrystallization solvent system. purification_issue->solution_purification

Caption: A logical guide to diagnosing and resolving issues of low product yield.

Troubleshooting Guides

Problem: My reaction is incomplete, and I still see starting material on the TLC plate.

  • Possible Cause 1: Insufficient reducing agent. The reducing agent may have been consumed by side reactions or was not added in a sufficient stoichiometric amount.

    • Solution: Add an additional portion of the reducing agent and continue to monitor the reaction. For catalytic hydrogenation, ensure the catalyst is active.

  • Possible Cause 2: Insufficient reaction time or temperature. The reaction may be sluggish under the current conditions.

    • Solution: Allow the reaction to proceed for a longer period. If stability allows, gentle heating may increase the reaction rate, particularly for the zinc-mediated method.

  • Possible Cause 3 (Catalytic Hydrogenation): Inactive catalyst. The Pd/C catalyst may be old or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure the solvent is of sufficient purity, as impurities can poison the catalyst.

Problem: The yield of dimedone is very low, even though the reaction appeared to go to completion.

  • Possible Cause 1: Product loss during workup. Dimedone has some water solubility, and significant amounts can be lost in the aqueous layers during extraction.

    • Solution: Minimize the volume of aqueous washes. Back-extract all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause 2: Product loss during purification. Using an inappropriate solvent system for recrystallization can lead to poor recovery of the purified product.

    • Solution: Carefully select the recrystallization solvent. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Perform small-scale solubility tests before committing the bulk of the material.

  • Possible Cause 3: Volatility of the product. While dimedone is a solid, losses can occur if it is dried under high vacuum for extended periods at elevated temperatures.

    • Solution: Dry the final product under moderate vacuum at room temperature.

Problem: I am observing multiple spots on my TLC plate after the reaction.

  • Possible Cause 1 (Method 3): Over-reduction. With sodium borohydride, the ketone functional groups of dimedone or the starting material could be reduced to alcohols.[4][5]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) and add the NaBH₄ slowly. Use a milder reducing agent if over-reduction persists.

  • Possible Cause 2: Dimerization or side reactions. The enolate intermediate formed during reduction could potentially undergo side reactions.[1]

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if oxygen-mediated side reactions are suspected. Maintaining a suitable reaction concentration can also minimize intermolecular side reactions. The product can be purified from these byproducts using column chromatography or recrystallization.

References

Technical Support Center: pH Optimization for Chlorodimedone and Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction between chlorodimedone and aldehydes. The guidance provided herein is designed to address common experimental challenges and to offer systematic approaches to reaction optimization, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the reaction between this compound and an aldehyde?

The reaction typically proceeds through a tandem Knoevenagel condensation and Michael addition mechanism. Depending on the reaction conditions, particularly the pH, two main products can be isolated: the intermediate 2,2'-arylmethylene bis(3-chloro-5,5-dimethyl-2-cyclohexene-1-one) (a "bis-adduct") or the cyclized 9-aryl-1-chloro-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-dione derivative.

Q2: What is the optimal pH for obtaining the cyclized xanthenedione product?

Acidic conditions are generally optimal for the synthesis of the cyclized xanthenedione product. The acid catalyzes the dehydration of the intermediate bis-adduct, leading to the formation of the final cyclized product.

Q3: What product should I expect under basic or neutral conditions?

Under neutral to basic conditions, the reaction often stops at the formation of the 2,2'-arylmethylene bis(3-chloro-5,5-dimethyl-2-cyclohexene-1-one) intermediate. While the initial condensation and Michael addition can proceed, the subsequent acid-catalyzed cyclization and dehydration are less favorable in the absence of a proton source.

Q4: Can the choice of aldehyde affect the optimal pH?

Yes, the electronic nature of the aldehyde can influence the reaction rate and optimal conditions. Aldehydes with electron-withdrawing groups may react faster, while those with electron-donating groups might require more forcing conditions or stronger acid catalysis to achieve good yields of the cyclized product.

Q5: My reaction is not working. What are the most common reasons for failure?

The most common issues are related to incorrect pH, insufficient catalyst, impure reagents, or inappropriate reaction time and temperature. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the reaction of this compound with aldehydes.

Problem Possible Cause Suggested Solution
Low or no product yield Incorrect pH: The reaction may not be proceeding efficiently.Check and adjust the pH. For the cyclized xanthenedione, ensure the reaction medium is acidic. For the bis-adduct, a neutral to slightly basic medium may be more appropriate.
Inactive Catalyst: The catalyst may be old or decomposed.Use fresh catalyst. If using a solid-supported catalyst, ensure it has been properly stored.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Impure Reagents: Impurities in the this compound or aldehyde can inhibit the reaction.Purify the starting materials before use. Aldehydes, in particular, can oxidize over time.
Formation of the bis-adduct instead of the cyclized xanthenedione Insufficiently acidic conditions: The final cyclization step is acid-catalyzed.Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, formic acid) to the reaction mixture.
Multiple spots on TLC, indicating side products pH is too high or too low: Extreme pH values can lead to side reactions or degradation of the product.Optimize the pH by performing small-scale trials with different acid or base catalysts and concentrations.
Prolonged reaction time or high temperature: The product may be degrading under the reaction conditions.Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in product isolation Product is soluble in the workup solvent. If an aqueous workup is performed, extract the aqueous layer with an appropriate organic solvent to recover any dissolved product.
Product has precipitated with the catalyst. If a solid catalyst is used, ensure the product is fully dissolved in a suitable solvent before filtering off the catalyst.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of 9-Aryl-1-chloro-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-diones

This protocol is optimized for the formation of the cyclized xanthenedione product.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (2 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene; 10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid or a few drops of formic acid).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aldehyde) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,2'-Arylmethylene bis(3-chloro-5,5-dimethyl-2-cyclohexene-1-one)

This protocol is designed to favor the formation of the uncyclized bis-adduct intermediate.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (2 mmol) and the aromatic aldehyde (1 mmol) in an aqueous-organic solvent mixture (e.g., water/ethanol 1:1, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a mild base (e.g., a few drops of diethylamine or piperidine).

  • Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the precipitated solid and wash it with cold water and then a small amount of cold ethanol. The product is often pure enough after filtration, but it can be recrystallized if necessary.

Visual Guides

Reaction_Pathway This compound This compound Knoevenagel_Adduct Knoevenagel Adduct This compound->Knoevenagel_Adduct Aldehyde Aldehyde Aldehyde->Knoevenagel_Adduct Bis_Adduct Bis-Adduct (Uncyclized Product) Knoevenagel_Adduct->Bis_Adduct Xanthenedione Xanthenedione (Cyclized Product) Bis_Adduct->Xanthenedione Acid-Catalyzed Cyclization & Dehydration

Caption: Reaction pathway for the formation of xanthenediones.

Experimental_Workflow start Start reagents 1. Mix this compound, Aldehyde, and Solvent start->reagents catalyst 2. Add Catalyst (Acid or Base) reagents->catalyst reaction 3. Stir at Appropriate Temperature catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Workup (Filtration/Extraction) monitoring->workup Reaction Complete purification 6. Purification (Recrystallization/Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the reaction.

Troubleshooting_Tree start Low Yield of Xanthenedione check_tlc Check TLC of Crude Reaction Mixture start->check_tlc main_product What is the main spot? check_tlc->main_product bis_adduct Bis-adduct is the major product main_product->bis_adduct Intermediate starting_material Mainly starting material remains main_product->starting_material No Reaction multiple_spots Multiple unidentified spots main_product->multiple_spots Side Products add_acid Solution: Increase acid concentration or switch to a stronger acid. bis_adduct->add_acid increase_temp Solution: Increase reaction temperature and/or reaction time. starting_material->increase_temp optimize_ph Solution: Optimize pH. Check for reagent purity. multiple_spots->optimize_ph

Caption: Troubleshooting decision tree for low yield.

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Aldehyde Analysis: Chlorodimedone vs. DNPH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is critical due to their potential impact on product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, often requiring derivatization of the aldehydes to enhance their detection. This guide provides an objective comparison of two common derivatizing agents, 2,4-dinitrophenylhydrazine (DNPH) and Chlorodimedone (5,5-dimethyl-1,3-cyclohexanedione), for the validation of HPLC methods for aldehyde analysis.

Performance Comparison of Derivatization Agents

The choice of derivatizing agent can significantly influence the performance of an HPLC method for aldehyde analysis. While DNPH is a well-established and widely used reagent, this compound and its analogs offer a viable alternative with distinct characteristics. The following tables summarize the key validation parameters for HPLC methods using these two agents.

Table 1: HPLC Method Validation Parameters for Aldehyde Analysis using this compound (or its analog, 1,3-cyclohexanedione).

Validation ParameterPerformance Data
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 0.01 - 0.7 mg/L[1]
Precision (RSD%) Data not readily available in comprehensive format
Accuracy (Recovery %) Data not readily available in comprehensive format
Specificity High selectivity for aldehydes[1]

Table 2: HPLC Method Validation Parameters for Aldehyde Analysis using 2,4-Dinitrophenylhydrazine (DNPH).

Validation ParameterPerformance Data
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 17.33 µg/mL (for formaldehyde)[2]
Limit of Quantitation (LOQ) 57.76 µg/mL (for formaldehyde)[2]
Precision (RSD%) Intraday: < 2%, Interday: < 3% (typical values)
Accuracy (Recovery %) 98 - 102% (typical values)
Specificity Reacts with both aldehydes and ketones[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for aldehyde derivatization and subsequent HPLC analysis using both this compound and DNPH.

This compound Derivatization and HPLC Analysis

This protocol is based on the use of 1,3-cyclohexanedione, a close structural analog of this compound.

Derivatization Procedure:

  • To 100 µL of the aldehyde-containing sample, add 100 µL of a solution containing 100 mM 1,3-cyclohexanedione and 3.6 M ammonium acetate in an acetic acid solution.

  • Seal the reaction vessel and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • If necessary, dilute the sample with the mobile phase before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: ~395 nm, Emission: ~465 nm) or UV detector (260 nm)[1]

  • Injection Volume: 20 µL

2,4-Dinitrophenylhydrazine (DNPH) Derivatization and HPLC Analysis

Derivatization Procedure:

  • Prepare a DNPH solution by dissolving DNPH in a suitable solvent like acetonitrile or phosphoric acid.

  • Mix the aldehyde-containing sample with an excess of the DNPH solution.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes).

  • The resulting hydrazones can be extracted using a solid-phase extraction (SPE) cartridge or directly injected if the sample matrix is clean.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV detector at 360 nm[4]

  • Injection Volume: 20 µL

Visualizing the Methodologies

To further clarify the experimental processes and chemical reactions, the following diagrams are provided.

Derivatization_Reaction_this compound cluster_reactants Reactants Aldehyde Aldehyde (R-CHO) Reaction Hantzsch Reaction (Heat) Aldehyde->Reaction This compound This compound This compound->Reaction Ammonia Ammonia (from Ammonium Acetate) Ammonia->Reaction Derivative Fluorescent Derivative Reaction->Derivative

Derivatization of an aldehyde with this compound.

HPLC_Workflow_Validation cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_validation Method Validation Sample Aldehyde Sample Derivatization Add Derivatizing Agent (this compound or DNPH) Sample->Derivatization Reaction Reaction (Heating/Incubation) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Linearity Linearity Data_Analysis->Linearity Accuracy Accuracy Data_Analysis->Accuracy Precision Precision Data_Analysis->Precision Specificity Specificity Data_Analysis->Specificity LOD_LOQ LOD & LOQ Data_Analysis->LOD_LOQ

Experimental workflow for HPLC method validation.

Concluding Remarks

Both this compound and DNPH are effective derivatizing agents for the HPLC analysis of aldehydes. DNPH is a well-established reagent with a vast body of supporting literature and readily available validation data. It is, however, known to react with both aldehydes and ketones, which may be a limitation depending on the sample matrix.

This compound and its analogs offer high selectivity for aldehydes and the potential for highly sensitive fluorescence detection. While comprehensive validation data in a standardized format is less prevalent in the public domain, the available information suggests excellent linearity and low limits of detection.

The choice between these two derivatizing agents will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of detection systems (UV vs. fluorescence). For routine analysis where ketones are not a significant interference, the well-documented DNPH method provides a robust and reliable option. For applications requiring higher selectivity for aldehydes and enhanced sensitivity, the this compound-based method presents a compelling alternative that warrants further consideration and in-house validation.

References

Chlorodimedone: A Comparative Analysis of its Specificity and Selectivity for Aliphatic vs. Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable derivatizing agent for aldehyde analysis, chlorodimedone presents a compelling option. This guide provides a comprehensive comparison of its performance in reacting with aliphatic and aromatic aldehydes, supported by experimental data and detailed protocols.

This compound, a cyclic diketone, is a well-established reagent for the derivatization of aldehydes. This process is crucial for enhancing the stability, volatility, and detectability of aldehydes in various analytical techniques, particularly chromatography and mass spectrometry. The selectivity of a derivatizing agent towards different classes of aldehydes is a critical factor in developing robust and accurate analytical methods. This guide delves into the specificity and selectivity of this compound for aliphatic and aromatic aldehydes.

Quantitative Data Summary

The reactivity of this compound with aldehydes is influenced by the electronic and steric properties of the aldehyde. While direct comparative kinetic studies are limited, a review of existing literature allows for a qualitative and semi-quantitative assessment of its selectivity.

Aldehyde ClassTypical Reaction ConditionsReported YieldsAnalytical MethodReference
Aliphatic Aldehydes Near-neutral pH, room temperature to slightly elevated temperatures (e.g., 60°C), reaction times from minutes to a few hours.Generally high, often quantitative.LC-MS/MS[1][2]
Aromatic Aldehydes Often requires a catalyst (e.g., acid or base), higher temperatures, and longer reaction times compared to aliphatic aldehydes.Good to excellent (83-96%), but conditions are more forcing.Synthesis/NMR[3][4]

Key Observations:

  • Higher Reactivity with Aliphatic Aldehydes: The data suggests that this compound reacts more readily with aliphatic aldehydes under milder conditions. This is attributed to the greater electrophilicity of the carbonyl carbon in aliphatic aldehydes compared to aromatic aldehydes, where the benzene ring can delocalize the partial positive charge.[5][6]

  • Forcing Conditions for Aromatic Aldehydes: The derivatization of aromatic aldehydes often necessitates the use of catalysts and more elevated temperatures to achieve high yields, indicating a lower intrinsic reactivity.[3][4]

Experimental Protocols

Derivatization of Aliphatic Aldehydes for LC-MS/MS Analysis (Adapted from literature)[1][2]

This protocol is suitable for the quantification of aliphatic aldehydes in biological matrices.

Materials:

  • This compound solution (10 mM in methanol)

  • Ammonium acetate buffer (1 M, pH 6.5)

  • Aldehyde standard solutions or sample extract

  • Methanol

  • Water, HPLC grade

Procedure:

  • To 100 µL of the aldehyde standard or sample, add 100 µL of the 1 M ammonium acetate buffer.

  • Add 50 µL of the 10 mM this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Dilute the sample with an appropriate volume of methanol/water (1:1, v/v) for LC-MS/MS analysis.

Derivatization of Aromatic Aldehydes (General Synthetic Protocol, adapted from literature)[3][4]

This protocol describes a general method for the synthesis of this compound derivatives of aromatic aldehydes.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (2 mmol)

  • Catalyst (e.g., a few drops of piperidine or acetic acid)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • Dissolve the aromatic aldehyde (1 mmol) and this compound (2 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Add the catalyst to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Chemistry and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.

ReactionMechanism cluster_aliphatic Aliphatic Aldehyde Derivatization cluster_aromatic Aromatic Aldehyde Derivatization Aliphatic_Aldehyde Aliphatic Aldehyde (R-CHO) Knoevenagel_Condensation_A Knoevenagel Condensation Aliphatic_Aldehyde->Knoevenagel_Condensation_A Chlorodimedone1 This compound Chlorodimedone1->Knoevenagel_Condensation_A Michael_Addition_A Michael Addition (with second this compound) Chlorodimedone1->Michael_Addition_A Intermediate_A Unstable Intermediate Knoevenagel_Condensation_A->Intermediate_A Fast Intermediate_A->Michael_Addition_A Product_A Stable Derivative Michael_Addition_A->Product_A Aromatic_Aldehyde Aromatic Aldehyde (Ar-CHO) Knoevenagel_Condensation_B Knoevenagel Condensation Aromatic_Aldehyde->Knoevenagel_Condensation_B Chlorodimedone2 This compound Chlorodimedone2->Knoevenagel_Condensation_B Michael_Addition_B Michael Addition (with second this compound) Chlorodimedone2->Michael_Addition_B Intermediate_B Resonance-Stabilized Intermediate Knoevenagel_Condensation_B->Intermediate_B Slower, requires catalyst/heat Intermediate_B->Michael_Addition_B Product_B Stable Derivative Michael_Addition_B->Product_B

Caption: Reaction mechanism of this compound with aliphatic vs. aromatic aldehydes.

ExperimentalWorkflow start Sample containing Aldehydes derivatization Derivatization with this compound start->derivatization aliphatic_conditions Milder Conditions (near-neutral pH, RT-60°C) derivatization->aliphatic_conditions For Aliphatic Aldehydes aromatic_conditions Forcing Conditions (Catalyst, Heat) derivatization->aromatic_conditions For Aromatic Aldehydes analysis LC-MS/MS or GC-MS Analysis aliphatic_conditions->analysis aromatic_conditions->analysis quantification Quantification of Aldehyde Derivatives analysis->quantification

Caption: General experimental workflow for aldehyde analysis using this compound.

DecisionTree start Aldehyde Derivatization Required? aldehyde_type What is the primary aldehyde class? start->aldehyde_type Yes aliphatic Primarily Aliphatic aldehyde_type->aliphatic Aliphatic aromatic Primarily Aromatic aldehyde_type->aromatic Aromatic mixed Mixed Aliphatic and Aromatic aldehyde_type->mixed Mixed use_chlorodimedone_mild Use this compound (Mild Conditions) aliphatic->use_chlorodimedone_mild use_chlorodimedone_strong Use this compound (Forcing Conditions) aromatic->use_chlorodimedone_strong consider_alternative Consider Alternative Reagent or Optimize Conditions for Both mixed->consider_alternative

Caption: Decision tree for selecting a derivatization strategy with this compound.

Comparison with Alternatives

While this compound is effective, other reagents are also available for aldehyde derivatization.

ReagentAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (DNPH) Widely used, forms stable derivatives.[7][8]Can be explosive, reactions often require acidic conditions which may not be suitable for all samples.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Forms derivatives suitable for GC-ECD analysis with high sensitivity.Can be expensive, may show varying reactivity with different aldehydes.
Dansyl Hydrazine Produces fluorescent derivatives, enabling sensitive detection.May have lower reactivity with some aldehydes, potential for background fluorescence.
This compound Good reactivity with aliphatic aldehydes under mild conditions, forms stable derivatives suitable for MS.Lower reactivity with aromatic aldehydes requiring more forcing conditions.

Conclusion

This compound demonstrates a clear selectivity for aliphatic aldehydes over aromatic aldehydes, reacting under milder conditions and generally providing high yields. While it can be used for the derivatization of aromatic aldehydes, this typically requires more stringent reaction conditions. This selectivity can be advantageous in complex matrices where one class of aldehydes is of primary interest. For researchers analyzing aliphatic aldehydes, this compound offers a robust and efficient derivatization strategy. When dealing with aromatic or mixed aldehydes, optimization of reaction conditions or consideration of alternative reagents may be necessary to achieve desired analytical performance.

References

Determining the Limit of Detection for Haloperoxidase Activity: A Comparison of the Chlorodimedone Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of haloperoxidases, the accurate determination of enzyme activity is paramount. The monochlorodimedone (MCD) assay has long been a standard method for this purpose. However, the evolving landscape of analytical techniques has introduced several alternatives, each with its own set of performance characteristics. This guide provides a comprehensive comparison of the this compound assay and other methods, with a focus on the limit of detection (LOD), supported by experimental data and detailed protocols.

Performance Comparison: Limit of Detection

The limit of detection is a critical parameter for any analytical assay, defining the lowest concentration of an analyte that can be reliably distinguished from a blank. While the this compound assay is widely used, specific published data on its formal limit of detection can be scarce. Its utility is often demonstrated through application rather than rigorous analytical validation. In contrast, more modern assays often report specific LOD values, facilitating direct comparison.

AssayPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Notes
This compound (MCD) Assay SpectrophotometricNot widely reportedNot widely reportedPotential for false positives with certain proteins like cytochrome c.[1]
Fluorescence-Based (MeDAC) Assay Fluorometric4 µM[2]6 µM[2]Presented as a direct and more sensitive alternative to the MCD assay.
Thymol Blue Assay ColorimetricNot specifiedNot specifiedSuitable for both iodo- and bromoperoxidase activity.
Tetramethylbenzidine (TMB) Assay Colorimetric/Spectrophotometric~1 µM (for direct TMAO measurement)[3]~10 µM (for direct TMAO measurement)[3]LOD can be very low (e.g., 2x10⁻¹⁴ M for HRP with amperometric detection).[4][5]

Note: The LOD and LOQ for the TMB assay can vary significantly depending on the specific protocol and detection method (e.g., spectrophotometric vs. amperometric). The values presented are for a specific application and may not be directly comparable to haloperoxidase activity assays without specific validation.

Experimental Protocols

This compound (MCD) Assay Protocol

This protocol is adapted from a procedure for monitoring haloperoxidase activity.[6]

Principle: The assay measures the decrease in absorbance at 290 nm as monothis compound (MCD) is halogenated by the hypohalous acid produced by the haloperoxidase.

Materials:

  • Monothis compound (MCD)

  • MES buffer (50 mM, pH 6.0)

  • Sodium vanadate (10 µM)

  • Potassium chloride (KCl) or Potassium bromide (KBr) (200 mM)

  • Hydrogen peroxide (H₂O₂) (1 mM)

  • Enzyme sample

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a reaction mixture containing 50 µM MCD, 1 µM of the enzyme, 10 µM sodium vanadate, and 200 mM KCl or KBr in 50 mM MES buffer (pH 6.0).

  • Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM.

  • Immediately monitor the decrease in absorbance at 290 nm using a spectrophotometer at a constant temperature (e.g., 30°C).

  • The rate of decrease in absorbance is proportional to the haloperoxidase activity.

Fluorescence-Based (MeDAC) Assay Protocol

This protocol is based on a fluorometric assay for haloperoxidase activity.[2][7]

Principle: This assay relies on the halogenation of the fluorescent probe 4-methyl-7-diethylamino-coumarin (MeDAC), which leads to a change in its fluorescence properties. The activity is determined by monitoring the formation of the halogenated product.

Materials:

  • 4-methyl-7-diethylamino-coumarin (MeDAC)

  • Bis-Tris buffer (100 mM, pH 6.0)

  • Potassium bromide (KBr) (5 mM)

  • Hydrogen peroxide (H₂O₂) (3 mM)

  • Enzyme sample

  • Fluorometer

Procedure:

  • Prepare an assay buffer containing 5 mM KBr, 3 mM H₂O₂, and 30 µM MeDAC in 100 mM Bis-Tris buffer (pH 6.0). A small amount of DMSO (e.g., 0.4% v/v) can be used to dissolve the MeDAC.

  • Add a small volume of the enzyme solution (e.g., 1 µL) to the assay buffer.

  • Measure the fluorescence over time (e.g., 10 minutes) at an excitation wavelength of 425 nm and emission wavelengths of 450 nm and 550 nm.

  • The haloperoxidase activity is determined by the rate of change in fluorescence, which corresponds to the concentration of the brominated MeDAC product.

Tetramethylbenzidine (TMB) Assay Protocol

This is a general protocol for a colorimetric peroxidase assay using TMB.

Principle: Horseradish peroxidase (HRP) or other peroxidases catalyze the oxidation of TMB by hydrogen peroxide, resulting in a blue-colored product. The reaction can be stopped with acid, which turns the product yellow, and the absorbance is measured.

Materials:

  • 3,3',5,5'-Tetramethylbenzidine (TMB) solution

  • Hydrogen peroxide (H₂O₂) solution (often provided in a kit with TMB)

  • Phosphate-citrate buffer (pH 5.2) or other suitable buffer

  • Enzyme sample

  • Sulfuric acid (2M) or other stop solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a working substrate solution by mixing the TMB solution with the hydrogen peroxide solution in the appropriate buffer, according to the manufacturer's instructions.

  • Add 100 µL of the enzyme sample to each well of a microplate.

  • Add 100 µL of the TMB substrate solution to each well.

  • Incubate at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop the reaction by adding 100 µL of 2M sulfuric acid to each well.

  • Measure the absorbance at 450 nm.

Signaling Pathways and Experimental Workflows

To visualize the underlying processes of these assays, the following diagrams illustrate the reaction mechanism of the this compound assay and the general workflow for determining the limit of detection.

Chlorodimedone_Assay_Mechanism Haloperoxidase Haloperoxidase (Enzyme) Hypohalous_Acid HOX (Hypohalous Acid) Haloperoxidase->Hypohalous_Acid catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->Haloperoxidase Halide X⁻ (e.g., Cl⁻, Br⁻) Halide->Haloperoxidase Halogenated_MCD Halogenated MCD (Product) Hypohalous_Acid->Halogenated_MCD reacts with MCD Monothis compound (Substrate) MCD->Halogenated_MCD Absorbance_Decrease Decrease in Absorbance at 290nm Halogenated_MCD->Absorbance_Decrease results in LOD_Determination_Workflow Start Start: Prepare Assay Reagents Blank_Measurement Measure Blank Samples (No Analyte) Start->Blank_Measurement Low_Concentration_Spikes Prepare Low Concentration Spiked Samples Start->Low_Concentration_Spikes Calculate_SD_Blank Calculate Mean and Standard Deviation (SD) of Blank Blank_Measurement->Calculate_SD_Blank Measure_Spikes Measure Spiked Samples Low_Concentration_Spikes->Measure_Spikes Calculate_SD_Spikes Calculate Standard Deviation (SD) of Low Concentration Samples Measure_Spikes->Calculate_SD_Spikes LOD_Calculation_Blank LOD = Mean_blank + 3 * SD_blank Calculate_SD_Blank->LOD_Calculation_Blank LOD_Calculation_Spikes LOD based on Signal-to-Noise or Calibration Curve Slope Calculate_SD_Spikes->LOD_Calculation_Spikes End Report LOD LOD_Calculation_Blank->End LOD_Calculation_Spikes->End

References

Alternative methods for hypochlorous acid detection besides Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternative Methods for Hypochlorous Acid Detection

For researchers, scientists, and drug development professionals, the accurate detection of hypochlorous acid (HOCl) is crucial for understanding its roles in various physiological and pathological processes. While chlorodimedone has been a traditional method for HOCl detection, a variety of alternative techniques offering improved sensitivity, selectivity, and applicability in biological systems have emerged. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

Comparison of Hypochlorous Acid Detection Methods

The following table summarizes the key performance characteristics of four major alternative methods for HOCl detection: fluorescent probes, colorimetric sensors, chemiluminescence assays, and electrochemical sensors.

Method Principle Detection Limit Response Time Advantages Disadvantages
Fluorescent Probes Specific chemical reaction between the probe and HOCl leads to a change in fluorescence intensity or a spectral shift.[1][2]1.5 nM - 150 nM[1][3][4]Seconds to minutes[5][4][6]High sensitivity and selectivity, suitable for real-time imaging in living cells and in vivo.[1][7]Susceptible to photobleaching and interference from autofluorescence.
Colorimetric Sensors HOCl-induced chemical transformation of a sensor molecule results in a visible color change.[8]0.5 µM - 10 ppm[9][10]Minutes[11]Simple, cost-effective, and allows for naked-eye detection.[8][9]Lower sensitivity compared to fluorescent probes, potential for interference from colored compounds.[8]
Chemiluminescence HOCl oxidizes a luminogenic substrate (e.g., luminol), producing light as a byproduct.[8][12]2 µM - 25 nM[8][12]Seconds to minutes[13]High sensitivity and low background signal.[8][14]Often requires enhancers and can be susceptible to interference from other reactive oxygen species.[8]
Electrochemical Sensors Direct electrochemical oxidation or reduction of HOCl at an electrode surface, generating a measurable current or potential.[10][15]0.047 mg/L - 5.0 µM[10][16]Seconds to minutesHigh sensitivity, rapid response, and potential for miniaturization and real-time monitoring.[10][17]Electrode fouling can be an issue, and selectivity can be challenging in complex biological samples.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Fluorescent Probe-Based Detection of HOCl

This protocol is a generalized procedure based on the use of a naphthalene-derivative fluorescent probe.[1]

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Hypochlorous acid standard solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 5 µM) in PBS.

  • Add 100 µL of the probe working solution to each well of the 96-well plate.

  • Add varying concentrations of the HOCl standard solution (e.g., 0-10 µM) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/502 nm for the naphthalene derivative probe).[1]

  • For selectivity experiments, add potential interfering species (e.g., other reactive oxygen species, metal ions) to the probe solution in the absence and presence of HOCl and measure the fluorescence response.

  • For live-cell imaging, incubate cells with the fluorescent probe (e.g., 5 µM) for 30 minutes, wash with PBS, and then treat with HOCl. Image the cells using a fluorescence microscope.[1]

Colorimetric Assay for HOCl Detection

This protocol is based on a commercially available colorimetric assay kit.[11]

Materials:

  • Colorimetric sensor stock solution (e.g., Oxirite™ Hypochlorite Sensor, 20X in DMSO)

  • Assay Buffer

  • Hypochlorite standard solution

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare a series of hypochlorite standards by diluting the stock solution in the assay buffer.

  • Prepare a working solution of the colorimetric sensor by diluting the stock solution in the assay buffer.

  • Add 50 µL of the hypochlorite standards or test samples to the wells of the 96-well plate.

  • Add 50 µL of the sensor working solution to each well.

  • Incubate the plate at room temperature for 3-5 minutes, protected from light.[11]

  • Measure the absorbance at the specified wavelength (e.g., 555 nm).

  • Generate a standard curve by plotting the absorbance versus the hypochlorite concentration.

  • Determine the concentration of hypochlorite in the test samples from the standard curve.

Chemiluminescence Assay for HOCl Detection

This protocol describes a luminol-based chemiluminescence assay enhanced by tungsten disulfide (WS2) quantum dots.[12]

Materials:

  • Luminol solution

  • Tungsten disulfide (WS2) quantum dots solution

  • Hypochlorite standard solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chemiluminometer

Procedure:

  • In a measurement cuvette, add PBS (e.g., 940 µL, 100 mM, pH 7.4).

  • Add the WS2 quantum dots solution (e.g., 20 µL, 40 µM).

  • After 60 seconds, add the NaClO solution (e.g., 20 µL, 1.5 mM).

  • Allow the mixture to react for 2 minutes.

  • Add the luminol solution (e.g., 20 µL, 20 µM).

  • Immediately measure the chemiluminescence signal using a chemiluminometer.[12]

  • The total analysis time is typically 15-20 minutes.[12]

Electrochemical Detection of HOCl

This protocol outlines the use of a photoelectrochemical sensor based on a phenothiazine-based photosensitizer.[15][18]

Materials:

  • Fabricated photoanode (e.g., FTO/TiO2/BrPTMS/Dye-PZ)

  • Three-electrode electrochemical cell (working electrode: photoanode, counter electrode: Pt wire, reference electrode: Ag/AgCl)

  • Electrolyte solution (e.g., DMSO and phosphate buffer mixture)

  • Light source (e.g., 500 nm LED)

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell with the fabricated photoanode as the working electrode.

  • Fill the cell with the electrolyte solution.

  • Apply a constant bias voltage (e.g., -0.4 V).[16]

  • Irradiate the photoanode with the light source and measure the baseline photocurrent.

  • Add different concentrations of HOCl to the electrolyte.

  • Record the decrease in photocurrent as a function of HOCl concentration.

  • The sensor response is typically linear with the logarithm of the HOCl concentration within a certain range.[16]

Visualizing the Methodologies

The following diagrams, created using the DOT language, illustrate the fundamental principles of the described HOCl detection methods.

Fluorescent_Probe_Mechanism Probe Fluorescent Probe (Low Fluorescence) Activated_Probe Activated Probe (High Fluorescence) Probe->Activated_Probe Reaction HOCl Hypochlorous Acid (HOCl) HOCl->Probe

Caption: Mechanism of a turn-on fluorescent probe for HOCl detection.

Colorimetric_Sensor_Workflow Sensor Colorless Sensor Colored_Product Colored Product Sensor->Colored_Product Reaction HOCl Hypochlorous Acid (HOCl) HOCl->Sensor Spectrophotometer Spectrophotometer (Measure Absorbance) Colored_Product->Spectrophotometer Analysis

Caption: Workflow of a colorimetric sensor for HOCl detection.

Chemiluminescence_Pathway cluster_reaction Reaction Mixture Luminol Luminol Oxidized_Luminol Oxidized Luminol (Excited State) Luminol->Oxidized_Luminol Oxidation by HOCl HOCl Hypochlorous Acid (HOCl) HOCl->Luminol Light Light Emission Oxidized_Luminol->Light Decay Detector Chemiluminometer Light->Detector Detection

Caption: Signaling pathway of a luminol-based chemiluminescence assay for HOCl.

Electrochemical_Sensor_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Photoanode) Potentiostat Potentiostat (Measures Current) WE->Potentiostat Signal CE Counter Electrode CE->Potentiostat RE Reference Electrode RE->Potentiostat Electrolyte Electrolyte + HOCl Electrolyte->WE Reaction at Surface

Caption: Experimental setup for an electrochemical sensor for HOCl detection.

References

A Comparative Guide to Chlorodimedone-Based Analytical Methods for Aldehyde Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods utilizing Chlorodimedone and its analogs for the quantification of aldehydes, which are critical in various research and industrial settings, including drug development where they can be process impurities or degradation products. The methods discussed are primarily based on the Hantzsch reaction, where two molecules of a 1,3-dicarbonyl compound, such as Dimedone (5,5-dimethyl-1,3-cyclohexanedione), react with an aldehyde in the presence of ammonia to form a highly fluorescent and UV-active derivative. While the term "this compound" (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) is specific, the foundational derivatization chemistry for aldehyde analysis in the scientific literature is predominantly established using Dimedone or the parent compound, 1,3-cyclohexanedione. The principles and general procedures described herein are applicable to this class of reagents.

This guide focuses on two primary analytical techniques employing this derivatization: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Spectrophotometry (Fluorometry).

Overview of Analytical Methods

This compound-based derivatization is a highly specific and sensitive method for the analysis of aldehydes. The resulting derivatives, typically decahydroacridine-1,8-diones, are stable and exhibit strong fluorescence and UV absorbance, making them ideal for quantification at low levels.

  • High-Performance Liquid Chromatography (HPLC): This method involves the pre-column or post-column derivatization of aldehydes with this compound or its analogs, followed by separation of the derivatives on a reversed-phase column and quantification by a fluorescence or UV detector. It is a powerful technique for separating and quantifying individual aldehydes within a complex mixture.

  • Spectrophotometry/Fluorometry: This technique measures the total aldehyde concentration in a sample based on the fluorescence or absorbance of the bulk solution after the derivatization reaction. It is a simpler and faster method suitable for screening or quantifying total aldehydes when speciation is not required.

Data Presentation: Quantitative Performance

Table 1: HPLC Method Performance with Fluorescence Detection

ParameterFormaldehydeAcetaldehydeOther Aliphatic Aldehydes (C3-C10)
Linearity Range 0 - 0.1 mg/L0 - 0.1 mg/L0 - 10 ng[1]
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported
Limit of Quantitation (LOQ) Not ReportedNot ReportedNot Reported
Precision (RSD) < 5%< 5%~2.3% at 5 ng level[1]
Accuracy/Recovery Good (spiked samples)Good (spiked samples)Not Reported

Table 2: Fluorometric Method Performance

ParameterFormaldehyde
Linearity Range 40 - 3000 ng/mL
Limit of Detection (LOD) 20 ng/mL
Precision (RSD) 0.2% at 1 µg/mL
Accuracy/Recovery Not Reported

Note: The data for the fluorometric method is based on a flow-injection system which shares principles with a standard spectrophotometric/fluorometric assay.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This protocol is based on the method described by Yoshino et al. for the analysis of aliphatic aldehydes.

1. Reagent Preparation:

  • Derivatization Reagent: Prepare a solution containing 1 M 1,3-cyclohexanedione and 2 M ammonium acetate in 50% acetic acid.
  • Aldehyde Standards: Prepare a series of standard solutions of the target aldehydes in a suitable solvent (e.g., methanol or water) at concentrations spanning the expected sample range.

2. Sample and Standard Derivatization:

  • To 100 µL of the sample or standard solution, add 100 µL of the derivatization reagent in a sealed vial.
  • Heat the mixture at 60°C for 60 minutes to allow for the completion of the Hantzsch reaction[1].
  • Cool the reaction mixture to room temperature.
  • Dilute the mixture with the mobile phase to an appropriate volume before injection.

3. HPLC Conditions:

  • Column: ODS (C18) reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: Acetonitrile/water gradient.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~440 nm.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the aldehyde-derivative against the concentration of the aldehyde standards.
  • Determine the concentration of aldehydes in the samples by interpolating their peak areas from the calibration curve.

Spectrophotometric (Fluorometric) Method for Total Aldehydes

This protocol provides a general procedure for the determination of total aldehydes.

1. Reagent Preparation:

  • Derivatization Reagent: Prepare a solution containing 0.1 M 1,3-cyclohexanedione, 2 M ammonium acetate, and 0.2 M acetic acid in water.

2. Sample and Standard Derivatization:

  • Prepare a series of formaldehyde or other aldehyde standards.
  • In a set of test tubes, mix 1 mL of the sample or standard with 2 mL of the derivatization reagent.
  • Prepare a blank using 1 mL of purified water instead of the sample.
  • Heat the tubes in a water bath at 60°C for 30 minutes.
  • Cool the tubes to room temperature.

3. Measurement:

  • Using a fluorometer, measure the fluorescence intensity of the solutions with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 440 nm.
  • Alternatively, for spectrophotometric measurement, measure the absorbance at the wavelength of maximum absorption for the derivative.

4. Quantification:

  • Construct a calibration curve by plotting the fluorescence intensity (or absorbance) against the concentration of the aldehyde standards.
  • Determine the total aldehyde concentration in the samples from the calibration curve.

Mandatory Visualizations

The Hantzsch Reaction Signaling Pathway

The following diagram illustrates the chemical reaction pathway for the derivatization of an aldehyde with this compound (represented by its active component, a 1,3-dicarbonyl compound) in the presence of ammonia.

Hantzsch_Reaction cluster_reactants Reactants cluster_products Products Aldehyde R-CHO (Aldehyde) Derivative Fluorescent Derivative (Decahydroacridine-1,8-dione) Aldehyde->Derivative + Chlorodimedone1 This compound (Molecule 1) Chlorodimedone1->Derivative + Chlorodimedone2 This compound (Molecule 2) Chlorodimedone2->Derivative + Ammonia NH3 (Ammonia) Ammonia->Derivative + Water 3 H2O (Water)

Caption: The Hantzsch condensation reaction of an aldehyde with two molecules of this compound and ammonia.

Experimental Workflow for HPLC Analysis

This diagram outlines the major steps in the analytical workflow for quantifying aldehydes using the HPLC method with pre-column derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample/Standard Collection Derivatization Add Derivatization Reagent & Heat Sample_Collection->Derivatization Dilution Cool and Dilute Derivatization->Dilution HPLC_Injection Inject into HPLC System Dilution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification Method_Selection Start Need to Analyze Aldehydes? Speciation Is Speciation of Aldehydes Required? Start->Speciation HPLC Use HPLC Method Speciation->HPLC  Yes Spectro Use Spectrophotometric/ Fluorometric Method Speciation->Spectro  No

References

A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is critical in various fields, from environmental monitoring and food safety to the analysis of biological samples and pharmaceutical stability testing. While a multitude of analytical techniques exist, spectrophotometric methods offer a balance of sensitivity, cost-effectiveness, and accessibility.

This guide provides a comparative overview of the most common and well-validated spectrophotometric methods for aldehyde determination. It is important to note that a standardized method specifically using "Chlorodimedone" was not found in the scientific literature. Therefore, this guide focuses on established alternatives that utilize well-characterized reagents. The methods discussed are based on derivatization reactions that convert the non-chromophoric aldehyde into a colored or fluorescent product that can be easily quantified.

Comparison of Performance Metrics

The selection of an appropriate method often depends on the specific application, the required sensitivity, and the sample matrix. The following table summarizes key performance metrics for four widely used spectrophotometric methods for aldehyde quantification.

MethodReagentAnalyteWavelength (λmax)Linearity RangeLimit of Detection (LOD)Precision (RSD%)Recovery (%)
DNPH 2,4-DinitrophenylhydrazineAldehydes & Ketones~365 nmVaries (e.g., 4 ng/mL - 3 µg/mL for HPLC-UV)0.02 µg/m³ (Formaldehyde in air)[1]< 0.4% (Area, HPLC-UV)[2]Low for some aldehydes (e.g., acrolein)[3]
MBTH 3-Methyl-2-benzothiazolinone hydrazoneAliphatic Aldehydes628 - 629 nm[4]0.3 - 6 mg/L[5][6]60 µg/L[5][6]< 2.5%[5][6]89 - 105%[7]
Purpald® (AHMT) 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazoleAldehydes550 nm[7]Not specified0.1 mg/L (Qualitative)[8]4.2 - 8.2% (CV)[8]70 - 81%[7]
Nash Acetylacetone & Ammonium AcetateFormaldehyde412 - 415 nm[7][9]4 - 40 ng/spot (TLC)[9]1.75 ng/spot (TLC)[9]< 2.0%[9]90.8 - 96.4%[9]

Principles of Derivatization Reactions

The spectrophotometric determination of aldehydes relies on a chemical reaction that imparts a strong absorbance in the UV-Visible spectrum to the analyte.

  • 2,4-Dinitrophenylhydrazine (DNPH) Method : This is one of the most widely used methods for carbonyl compounds.[10] DNPH reacts with the carbonyl group of aldehydes and ketones in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which is yellow to red in color and can be quantified.[3][11][12] While highly effective, the analysis is often performed using HPLC-UV for separating different hydrazones, though spectrophotometry can be used for total aldehyde content.[2]

  • 3-Methyl-2-benzothiazolinone hydrazone (MBTH) Method : This method is highly sensitive and specific for aliphatic aldehydes.[13] The reaction proceeds in two steps: first, the aldehyde reacts with MBTH to form an azine intermediate.[13][14] Then, in the presence of an oxidizing agent like ferric chloride (FeCl₃), a second molecule of MBTH couples with the azine to form a vibrant blue formazan cationic dye.[14][15][16] The intensity of the blue color is directly proportional to the aldehyde concentration.[13]

  • Purpald® (AHMT) Method : The Purpald® reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) provides a specific test for aldehydes.[17][18] In an alkaline solution, aldehydes condense with the Purpald® reagent to form a bicyclic intermediate.[17] Subsequent air oxidation leads to the formation of a purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine, which is then measured.[18] Ketones do not form this purple product, lending the method high specificity.[18]

  • Nash (Acetylacetone) Method : This method is based on the classic Hantzsch reaction and is particularly common for the determination of formaldehyde. In this reaction, formaldehyde condenses with acetylacetone in the presence of an excess of ammonia (provided by ammonium acetate) to form a yellow, fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (DDL).[19] The reaction is typically carried out by heating at around 60°C.[7][19]

Experimental Workflow & Logical Relationships

The general workflow for the spectrophotometric analysis of aldehydes using a derivatizing agent involves sample preparation, the chemical derivatization reaction, and subsequent spectrophotometric measurement.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aldehyde-Containing Sample Extraction Extraction / Dilution Sample->Extraction Reagent Add Derivatizing Reagent (e.g., MBTH, DNPH) Extraction->Reagent Conditions Incubate under Optimal Conditions (pH, Temp, Time) Reagent->Conditions Product Formation of Colored Product Conditions->Product Spectro Measure Absorbance at λmax Product->Spectro Quant Quantify Aldehyde Concentration Spectro->Quant CalCurve Prepare Calibration Curve with Standards CalCurve->Quant

Caption: General workflow for aldehyde quantification.

Experimental Protocols

Below are generalized protocols for each of the discussed methods. Researchers should optimize concentrations, volumes, and incubation times for their specific application and instrumentation.

DNPH Method (General Spectrophotometric Protocol)
  • Reagent Preparation : Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic solvent (e.g., acetonitrile with phosphoric acid).

  • Sample Reaction : Mix a known volume of the sample containing the aldehyde with the DNPH reagent.

  • Incubation : Allow the reaction to proceed at room temperature or with gentle heating for a specified time until the color development (yellow-orange) is complete.

  • Measurement : Measure the absorbance of the resulting hydrazone solution at its maximum absorption wavelength (typically around 365 nm) using a spectrophotometer.

  • Quantification : Determine the concentration of aldehydes by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.

MBTH Method
  • Reagent Preparation :

    • MBTH Solution: Prepare a fresh aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (e.g., 0.05% w/v).

    • Oxidizing Solution: Prepare a solution of ferric chloride (e.g., 0.2% w/v) in an acidic medium.

  • Sample Reaction :

    • To a known volume of the sample, add the MBTH solution.

    • Allow the mixture to stand for the azine formation (e.g., 30-60 minutes).[6]

  • Color Development : Add the ferric chloride oxidizing solution to the mixture. A blue color will develop.

  • Incubation : Let the solution stand for a short period (e.g., 10-15 minutes) for the color to stabilize.[6]

  • Measurement : Measure the absorbance of the blue formazan dye at approximately 628 nm.

  • Quantification : Calculate the aldehyde concentration using a standard calibration curve.

Purpald® (AHMT) Method
  • Reagent Preparation :

    • Purpald® Solution: Prepare a solution of Purpald® reagent in a strong base (e.g., 0.5 M KOH).

  • Sample Reaction :

    • Add a known volume of the sample to a test tube.

    • Add the alkaline Purpald® solution.

  • Color Development : Shake the mixture vigorously in the presence of air (oxygen is the oxidant) for a specified time. A purple color will form.

  • Measurement : Measure the absorbance of the purple solution at its λmax (approximately 550 nm).[7]

  • Quantification : Determine the aldehyde concentration against a calibration curve prepared from aldehyde standards.

Nash (Acetylacetone) Method
  • Reagent Preparation (Nash Reagent) : Prepare the reagent by dissolving ammonium acetate (150 g), and adding glacial acetic acid (3 mL) and acetylacetone (2 mL) to distilled water, making up the final volume to 1 liter.[7]

  • Sample Reaction :

    • Pipette a known volume of the sample into a test tube.

    • Add an equal volume of the Nash reagent and mix well.

  • Incubation : Heat the mixture in a water bath at 60°C for approximately 15-30 minutes.[7]

  • Cooling : Cool the samples to room temperature.

  • Measurement : Measure the absorbance of the yellow-colored product (diacetyldihydrolutidine) at approximately 412-415 nm.[7][9]

  • Quantification : Use a calibration curve prepared with formaldehyde standards to determine the concentration in the sample.

References

A Comparative Guide to Aldehyde Quantification: Fluorescent Probes vs. Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and efficient methods for aldehyde quantification, the choice between fluorescent probes and traditional derivatizing agents like chlorodimedone is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Aldehydes are highly reactive carbonyl compounds implicated in a wide range of biological processes and are key biomarkers for oxidative stress and various pathological conditions. Accurate quantification of aldehydes is therefore crucial in numerous fields, from environmental monitoring to clinical diagnostics and drug development. This guide delves into a head-to-head comparison of two prominent methods: the use of modern fluorescent probes and the established this compound-based assay.

Principle of Detection: A Tale of Two Chemistries

Fluorescent Probes: A "Turn-On" Approach

Modern fluorescent probes for aldehyde detection are engineered to be minimally fluorescent in their native state. Upon reaction with an aldehyde, they undergo a chemical transformation that results in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, enhancing sensitivity. The reaction chemistries are diverse and can be tailored for selectivity towards specific aldehydes or for broad reactivity with a range of aliphatic and aromatic aldehydes. Common reaction mechanisms include imine formation, cyclization reactions, and aza-Cope rearrangements.[1][2] These probes are often designed for biocompatibility, enabling the detection of aldehydes in living cells and complex biological matrices.

This compound: The Classic Hantzsch Condensation

This compound, also known as 5,5-dimethyl-1,3-cyclohexanedione or simply dimedone, reacts with aldehydes in the presence of ammonia or an ammonium salt, such as ammonium acetate, via the Hantzsch condensation reaction.[3][4][5] This reaction forms a highly fluorescent lutidine derivative. The intensity of the fluorescence is directly proportional to the concentration of the aldehyde, allowing for quantitative analysis. This method has been a reliable tool for aldehyde determination for many years.[6]

Performance Comparison: A Data-Driven Analysis

The choice between fluorescent probes and this compound often hinges on key performance metrics such as sensitivity, selectivity, and ease of use. The following tables summarize the available quantitative data for a representative selection of fluorescent probes and the this compound method.

Parameter Fluorescent Probes (Representative Examples) This compound References
Limit of Detection (LOD) 0.1 µM - 16.6 µM (in solution)~0.6 µg/L (for formaldehyde in water, equivalent to ~20 nM)[1][7]
Quantum Yield (Φ) 0.25 - 0.4 (for aldehyde adducts)Data not readily available for the specific aldehyde adduct in solution.[8]
Reaction Time Minutes to 1 hourTypically requires heating or longer incubation times (e.g., overnight for precipitation)[9][10]
Selectivity Can be tailored for high selectivity towards specific aldehydes (e.g., formaldehyde) or broad reactivity. Generally low interference from ketones.Generally reacts with aliphatic aldehydes. Lower reactivity with aromatic aldehydes and ketones.[1]
Instrumentation Fluorescence spectrophotometer or microplate readerFluorescence spectrophotometer[3][6]
Advantages High sensitivity, rapid kinetics, potential for live-cell imaging, tunable properties (e.g., excitation/emission wavelengths).Cost-effective, well-established method.[2][11]
Disadvantages Can be more expensive, potential for photobleaching, synthesis of specific probes may be required.Lower sensitivity compared to some modern probes, longer reaction times, may require heating, less suitable for in-vivo applications.[9]

Table 1: Quantitative Comparison of Fluorescent Probes and this compound for Aldehyde Quantification.

Experimental Protocols: A Step-by-Step Look

Quantification of Aldehydes using a Fluorescent Probe (General Protocol)

  • Reagent Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in the assay buffer (e.g., PBS).

  • Standard Curve Preparation: Prepare a series of aldehyde standards of known concentrations in the assay buffer.

  • Reaction: To each standard and sample solution, add the fluorescent probe working solution.

  • Incubation: Incubate the reaction mixture at a specified temperature (often room temperature) for a specific duration (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer or microplate reader at the optimal excitation and emission wavelengths for the probe-aldehyde adduct.

  • Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the concentration of the aldehyde in the samples by interpolating their fluorescence intensity on the standard curve.

Quantification of Formaldehyde using this compound (Spectrofluorometric Method)

  • Reagent Preparation: Prepare a solution of this compound and ammonium acetate in a suitable solvent system (e.g., water or a water-ethanol mixture).

  • Standard Curve Preparation: Prepare a series of formaldehyde standards of known concentrations.

  • Reaction: To each standard and sample solution, add the this compound-ammonium acetate reagent.

  • Incubation and Development: Heat the reaction mixtures in a water bath (e.g., at 60°C) for a specified time (e.g., 10-30 minutes) or allow to stand at room temperature for a longer period to ensure complete reaction and development of the fluorescent product.

  • Fluorescence Measurement: After cooling to room temperature, measure the fluorescence intensity of the solutions using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths (e.g., Ex: 395 nm, Em: 460 nm for the formaldehyde adduct).

  • Quantification: Construct a standard curve by plotting the fluorescence intensity of the standards versus their concentrations. Calculate the formaldehyde concentration in the samples from the standard curve.

Visualizing the Chemistry and Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

cluster_probe Fluorescent Probe cluster_chloro This compound Probe Non-fluorescent Probe Product1 Highly Fluorescent Product Probe->Product1 Reaction (e.g., Imine formation) Aldehyde1 Aldehyde Aldehyde1->Probe Chloro This compound Product2 Fluorescent Lutidine Derivative Chloro->Product2 Hantzsch Condensation Aldehyde2 Aldehyde Aldehyde2->Chloro Ammonia Ammonium Acetate Ammonia->Chloro

Caption: Reaction mechanisms for aldehyde detection.

cluster_workflow Comparative Experimental Workflow cluster_probe Fluorescent Probe Method cluster_chloro This compound Method start Sample/Standard Preparation Probe_reagent Add Fluorescent Probe Solution start->Probe_reagent Chloro_reagent Add this compound/ Ammonium Acetate start->Chloro_reagent Probe_incubate Incubate at Room Temp (e.g., 30 min) Probe_reagent->Probe_incubate measure Measure Fluorescence Probe_incubate->measure Chloro_incubate Heat (e.g., 60°C, 20 min) or long incubation Chloro_reagent->Chloro_incubate Chloro_incubate->measure quantify Quantify using Standard Curve measure->quantify

Caption: Aldehyde quantification workflows.

Conclusion: Making the Right Choice

The selection between fluorescent probes and this compound for aldehyde quantification is application-dependent.

Fluorescent probes are the superior choice for applications demanding high sensitivity, rapid results, and the potential for in-situ or live-cell imaging. The continuous development of new probes with tailored specificities and improved photophysical properties makes them a versatile and powerful tool for modern research.

This compound , on the other hand, remains a viable and cost-effective option for the routine analysis of aliphatic aldehydes, particularly when high-throughput screening or live-cell compatibility is not a primary concern. Its well-established chemistry provides a reliable, albeit less sensitive and slower, method for aldehyde quantification.

Ultimately, a thorough understanding of the specific requirements of the assay, including the expected aldehyde concentration, sample matrix, and desired throughput, will guide the researcher to the most appropriate and effective quantification method.

References

Safety Operating Guide

Personal protective equipment for handling Chlorodimedone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chlorodimedone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause respiratory irritation.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Precautionary Measures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against exposure to this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Neoprene gloves are recommended. While nitrile gloves are common in laboratories, they may offer limited protection against certain chlorinated compounds and ketones.[1][2] Always inspect gloves for any signs of degradation or perforation before use.To prevent skin contact and irritation.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as when preparing solutions or during spill cleanup.To protect against serious eye irritation from dust particles or splashes.
Body Protection A flame-resistant lab coat, fully buttoned, should be worn at all times.To protect skin and clothing from contamination.
Respiratory Protection For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₈H₁₁ClO₂
Molecular Weight 174.62 g/mol
Appearance Solid powder
Solubility Soluble in DMSO. Insoluble in water.
Storage Store in a dry, dark place at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).

Standard Operating Procedures

Objective: To safely weigh and transfer solid this compound.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate receiving vessel (e.g., beaker, flask)

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.

    • Record the exact weight.

  • Transfer:

    • Carefully transfer the weighed solid into the receiving vessel within the fume hood.

    • Tap the weighing paper or spatula gently to ensure all the powder is transferred.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces immediately.

    • Dispose of the used weighing paper as hazardous waste.

Objective: To safely prepare a solution of this compound of a specific concentration.

Materials:

  • Weighed solid this compound

  • Appropriate solvent (e.g., DMSO)

  • Volumetric flask with stopper

  • Beaker or conical flask

  • Stir bar and magnetic stir plate (optional)

  • Pipettes

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Preparation: Perform all steps within a chemical fume hood. Don all required PPE.

  • Dissolution:

    • Transfer the weighed this compound to a beaker or conical flask.[3]

    • Add a small amount of the solvent to the beaker.[4]

    • Stir the mixture using a stir bar or by swirling the flask until the solid is completely dissolved.[3]

  • Transfer to Volumetric Flask:

    • Carefully pour the solution from the beaker into the appropriate-sized volumetric flask.

    • Rinse the beaker with a small amount of the solvent and transfer the rinsing to the volumetric flask to ensure a quantitative transfer. Repeat this step two more times.[5]

  • Dilution to Volume:

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[6]

    • Use a pipette for the final additions to ensure accuracy.

  • Mixing:

    • Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.[6]

  • Labeling and Storage:

    • Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions.

Emergency Procedures: Spill and Exposure

For Small Spills (manageable by trained personnel):

  • Alert and Isolate: Immediately alert others in the area and restrict access.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup:

    • Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Disposal: Seal and label the waste container and dispose of it according to institutional guidelines.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all this compound waste (solid, solutions, and contaminated materials) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Disposal Route: Follow your institution's specific procedures for the disposal of halogenated organic waste. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don Appropriate PPE b Work in Fume Hood a->b i Exposure a->i If exposure occurs c Weigh Solid b->c Proceed to handling d Prepare Solution c->d h Spill c->h If spill occurs e Clean Equipment d->e After handling d->h If spill occurs f Segregate Halogenated Waste e->f g Dispose via EHS f->g

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.